(R)-V-0219 hydrochloride
Description
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Properties
Molecular Formula |
C20H26ClF3N4O2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25F3N4O2.ClH/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26;/h3-6,15H,1-2,7-14H2;1H |
InChI Key |
PTRIYHLSBQMDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of (R)-V-0219 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5] As a PAM, this compound enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its therapeutic effects on glucose homeostasis and appetite regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key downstream signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction to this compound and its Target: The GLP-1 Receptor
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in regulating blood glucose levels and appetite.[1][2][3][4][5] Endogenous GLP-1, an incretin hormone released from the gut in response to food intake, activates the GLP-1R in pancreatic β-cells, leading to enhanced glucose-stimulated insulin secretion. GLP-1R activation also has effects on gastric emptying, glucagon secretion, and central appetite control, making it a prime target for the treatment of type 2 diabetes and obesity.[1][6]
This compound represents a novel therapeutic approach by allosterically modulating the GLP-1R. Unlike orthosteric agonists that directly bind to the ligand-binding site, this compound binds to a distinct site on the receptor, leading to a conformational change that enhances the affinity and/or efficacy of the endogenous ligand, GLP-1.[1][7] This positive allosteric modulation offers the potential for a more physiological and nuanced control of GLP-1R signaling.
Core Mechanism of Action: Potentiation of GLP-1R Signaling
The primary mechanism of action of this compound is the positive allosteric modulation of the GLP-1R.[1][7] This modulation results in the potentiation of GLP-1-induced downstream signaling cascades. The key signaling events influenced by this compound are:
-
Calcium Mobilization: this compound enhances GLP-1-stimulated intracellular calcium (Ca2+) flux in cells expressing the human GLP-1R (hGLP-1R).[1][7]
-
cAMP Accumulation: It potentiates GLP-1-induced cyclic adenosine monophosphate (cAMP) production, a critical second messenger in GLP-1R signaling.[4][7]
-
Insulin Secretion: By augmenting the upstream signaling events, this compound ultimately enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells in the presence of GLP-1.[4][7]
It is important to note that both the (R)- and (S)-enantiomers of V-0219 have been shown to possess similar in vitro activity in potentiating GLP-1R signaling.[7]
Signaling Pathway Diagram
The following diagram illustrates the GLP-1R signaling pathway and the modulatory role of this compound.
Quantitative Pharmacological Data
The positive allosteric modulatory effects of V-0219 and its enantiomers have been quantified in various in vitro assays. The following tables summarize the key pharmacological data.
Table 1: Potentiation of GLP-1-Induced Calcium Flux in hGLP-1R expressing HEK cells [7]
| Compound | Concentration | EC50 of GLP-1 (nM) | Fold Increase in Max Signal |
| (R)-V-0219 | 0.1 nM | 10 | ~2 |
| (S)-V-0219 | 0.1 nM | 10 | ~2 |
| GLP-1 (alone) | - | 45 | - |
Table 2: Potentiation of GLP-1-Induced cAMP Accumulation in hGLP-1R expressing HEK-293 cells [7]
| Compound | Concentration | EC50 of GLP-1 (nM) | % Increase in Max GLP-1 Signal |
| V-0219 | 0.1 nM | 7.7 | 42% |
| GLP-1 (alone) | - | 10.1 | - |
Table 3: Potentiation of GLP-1-Induced Insulin Secretion in INS-1E cells [7]
| Condition | EC50 (nM) | Fold Potentiation of Insulin Secretion |
| V-0219 (0.1 nM) + GLP-1 | 0.25 | 1.8 |
| V-0219 + GLP-1 (0.2 nM) | 0.008 | - |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate GLP-1-induced intracellular calcium mobilization in HEK-293 cells stably expressing the hGLP-1R.[1][7]
Experimental Workflow:
Protocol:
-
Cell Culture: Maintain HEK-293 cells stably expressing hGLP-1R in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
GLP-1 Addition: Add a sub-maximal concentration (e.g., EC25) of GLP-1 to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader or flow cytometer.
-
Data Analysis: Calculate the potentiation of the GLP-1 response by this compound.
cAMP Accumulation Assay
This assay quantifies the potentiation of GLP-1-induced cAMP production by this compound in hGLP-1R-expressing cells.[7]
Experimental Workflow:
Protocol:
-
Cell Culture: Culture hGLP-1R expressing HEK-293 cells to the desired confluency.
-
Cell Plating: Seed the cells into 384-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add a fixed concentration of this compound or vehicle.
-
GLP-1 Stimulation: Add a range of concentrations of GLP-1 to generate a dose-response curve.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a competitive immunoassay, such as HTRF or AlphaScreen.
-
Data Analysis: Plot the dose-response curves and determine the EC50 values for GLP-1 in the presence and absence of this compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of GLP-1R potentiation by measuring the enhancement of insulin secretion from pancreatic β-cells.[7]
Experimental Workflow:
Protocol:
-
Cell Culture: Culture pancreatic β-cell lines (e.g., INS-1E or EndoC-βH1) under standard conditions.
-
Cell Plating: Seed the cells into 24- or 48-well plates.
-
Pre-incubation: Wash the cells and pre-incubate in a low glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion level.
-
Treatment: Replace the pre-incubation buffer with treatment buffers containing:
-
Low or high glucose concentrations.
-
GLP-1.
-
This compound.
-
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes to 2 hours).
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Determine the effect of this compound on GLP-1-potentiated, glucose-stimulated insulin secretion.
Conclusion
This compound is a positive allosteric modulator of the GLP-1R that enhances the receptor's response to its endogenous ligand, GLP-1. This potentiation of signaling through the canonical Gs-cAMP pathway leads to increased intracellular calcium and ultimately augments glucose-stimulated insulin secretion. The data and protocols presented in this guide provide a comprehensive framework for understanding and further investigating the mechanism of action of this promising therapeutic agent for the treatment of type 2 diabetes and obesity. The similar in vitro activities of the (R)- and (S)-enantiomers suggest that the racemate, V-0219, may also be a valuable tool for preclinical research.[7] Further studies are warranted to fully elucidate the in vivo differential effects of the enantiomers and the full therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
(R)-V-0219 Hydrochloride: A Technical Guide for Researchers
(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] V-0219 has been identified as a promising therapeutic candidate for the treatment of "diabesity," a term describing diabetes occurring in the context of obesity.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chemical Properties
| Property | Value |
| Formal Name | 4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine, monohydrochloride |
| Molecular Formula | C₂₀H₂₅F₃N₄O₂ • HCl |
| Formula Weight | 446.9 g/mol [6] |
| CAS Number | 2922283-73-4 (for hydrochloride salt)[2][6] |
| Appearance | Solid[6] |
| Solubility | Soluble in Water[6] |
| Chemical Structure | (Image of the chemical structure of this compound would be placed here in a real document) |
Mechanism of Action
This compound acts as a positive allosteric modulator of the GLP-1R.[1][7] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GLP-1.[1] This allosteric binding potentiates the receptor's response to GLP-1, enhancing its downstream signaling effects.[1] The activation of the GLP-1R by GLP-1 and its potentiation by (R)-V-0219 leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.[6] This, in turn, triggers a cascade of events including the activation of protein kinase A (PKA) and an increase in intracellular calcium concentrations, ultimately leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells.[1]
GLP-1R Signaling Pathway
Quantitative Data
In Vitro Activity
Both enantiomers of V-0219, (R)-V-0219 and (S)-V-0219, have demonstrated similar efficacy in in vitro assays.[1]
| Assay | Cell Line | Parameter | (R)-V-0219 | (S)-V-0219 | GLP-1 (Control) | Reference |
| Calcium Mobilization | HEK-293 (expressing hGLP-1R) | EC₅₀ | 10 nM | 10 nM | 45 nM | [1] |
| Insulin Secretion Potentiation (with 0.2 nM GLP-1) | INS-1E | EC₅₀ | Not explicitly stated for each enantiomer, but shown to be similar. Racemate EC₅₀ = 0.008 nM. | Not explicitly stated for each enantiomer, but shown to be similar. Racemate EC₅₀ = 0.008 nM. | - | [1] |
| cAMP Accumulation Potentiation | HEK-293 (expressing hGLP-1R) | - | Potentiation observed in the range of 10⁻¹² to 10⁻⁹ M (data for racemate). | Potentiation observed in the range of 10⁻¹² to 10⁻⁹ M (data for racemate). | - | [1] |
In Vivo Pharmacokinetics (Racemic V-0219 in Rats)
Detailed pharmacokinetic studies were conducted on the racemic mixture of V-0219 in rats.[1]
| Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| IV | 2 | - | - | 310.92 ± 12.94 | 3.25 ± 1.03 | - |
| PO | 10 | 0.83 ± 0.29 | 184.91 ± 14.54 | 644.45 ± 266.94 | 2.86 ± 1.88 | 38.92 ± 9.52 |
Data presented as mean ± SD (N=4).[1]
Experimental Protocols
High-Throughput Screening for GLP-1R Modulators
This initial screening identified V-0219 from a chemical library.[1]
Methodology:
-
A chemical library is screened using a functional whole-cell assay that measures calcium mobilization in response to receptor activation.[1]
-
Test compounds are added to HEK-293 cells stably expressing the human GLP-1R.[1]
-
After a 10-minute incubation, a sub-maximal concentration (EC₂₅) of GLP-1 is added.[1]
-
The percentage of responding cells is determined using flow cytometry.[1]
-
A response significantly above that of the GLP-1 EC₂₅ control indicates a potential positive allosteric modulator.[1]
In Vitro Calcium Mobilization Assay
Objective: To determine the potency of this compound in potentiating GLP-1-induced calcium flux.
Materials:
-
HEK-293 cells stably expressing human GLP-1R.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GLP-1.
-
This compound.
-
Microplate reader with fluorescence detection capabilities.
Protocol:
-
Seed HEK-293-hGLP-1R cells into a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and GLP-1 in assay buffer.
-
Add varying concentrations of this compound to the wells, followed by a fixed concentration of GLP-1.
-
Measure the fluorescence intensity over time using a microplate reader to determine the intracellular calcium concentration.
-
Calculate EC₅₀ values from the dose-response curves.
In Vitro Insulin Secretion Assay
Objective: To assess the ability of this compound to potentiate GLP-1-induced insulin secretion from pancreatic β-cells.
Materials:
-
INS-1E rat insulinoma cells.
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, sodium pyruvate, and β-mercaptoethanol).
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 3 mM) and high (e.g., 15 mM) glucose concentrations.
-
GLP-1.
-
This compound.
-
Rat insulin ELISA kit.
Protocol:
-
Culture INS-1E cells to the desired confluency.
-
Pre-incubate the cells in KRBH buffer with low glucose for a defined period (e.g., 2 hours) to establish a baseline.
-
Replace the buffer with fresh KRBH buffer containing low or high glucose, with or without GLP-1 and varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Collect the supernatant and centrifuge to remove any cells.
-
Quantify the insulin concentration in the supernatant using a rat insulin ELISA kit according to the manufacturer's protocol.
-
Normalize insulin secretion to total protein content or cell number.
In Vivo Glucose Tolerance Test
Objective: To evaluate the effect of this compound on glucose homeostasis in vivo.
Materials:
-
Male Wistar rats or other suitable rodent models.
-
Glucose solution (e.g., 2 g/kg body weight).
-
This compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, capillaries).
Protocol:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail-prick blood sample.
-
Administer this compound or vehicle via the desired route (i.p. or p.o.).
-
After a specified pre-treatment time, administer a glucose load (2 g/kg) via i.p. injection.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vivo Food Intake Study
Objective: To determine the effect of this compound on food consumption.
Materials:
-
Male Wistar rats.
-
This compound formulated for intracerebroventricular (i.c.v.) or other relevant administration routes.
-
Standard laboratory chow.
-
Metabolic cages or a system for accurately measuring food intake.
Protocol:
-
Acclimatize the rats to individual housing and the feeding apparatus.
-
Fast the animals for a defined period (e.g., 12 hours).
-
Administer this compound or vehicle.
-
Provide a pre-weighed amount of food and monitor the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
-
Calculate the food intake by subtracting the weight of the remaining food from the initial weight.
Selectivity and Safety Profile
V-0219 was assayed for binding affinity against a panel of 54 G-protein coupled receptors. At a concentration of 10 µM, it showed less than 50% displacement of the specific binding for all tested receptors, indicating a high degree of selectivity for the GLP-1R.[1] Further studies on the hERG profile were also deemed suitable for continued development.[1]
Conclusion
This compound is a potent and selective positive allosteric modulator of the GLP-1 receptor. Its ability to enhance GLP-1 signaling, leading to improved glucose handling and reduced food intake in preclinical models, highlights its potential as a novel therapeutic agent for the treatment of type 2 diabetes and obesity. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of (R)-V-0219 and other GLP-1R allosteric modulators. Further investigation into the in vivo efficacy and pharmacokinetics of the individual enantiomers is warranted to fully elucidate their therapeutic profiles.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. fn-test.com [fn-test.com]
(R)-V-0219 Hydrochloride: A Technical Guide to a Novel GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-V-0219 hydrochloride is a potent, orally active small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). This document provides an in-depth technical overview of (R)-V-0219, summarizing its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, GPCR pharmacology, and drug development.
Introduction to GLP-1R Positive Allosteric Modulation
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity.[1][2] Endogenous GLP-1, an incretin hormone, potentiates glucose-dependent insulin secretion. Current therapies largely rely on injectable peptide agonists of GLP-1R. Small molecule, orally bioavailable positive allosteric modulators (PAMs) offer a promising alternative therapeutic strategy.[3][4] PAMs bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand, enhancing the affinity and/or efficacy of the natural agonist.[1] This can lead to improved receptor specificity and a reduction in side effects.[3] V-0219 was identified through high-throughput screening as a potent PAM of the GLP-1R.[3][5] Subsequent enantioselective synthesis and characterization identified the (R)- and (S)-enantiomers.[3]
In Vitro Characterization of (R)-V-0219
The in vitro activity of (R)-V-0219 was assessed through a series of functional assays designed to measure its ability to potentiate GLP-1R signaling. These assays were conducted in various cell lines expressing the human GLP-1R.
Data Summary
| Assay Type | Cell Line | Parameter | (R)-V-0219 Value | GLP-1 Value | Reference |
| Calcium Flux | HEK-293 (hGLP-1R) | EC50 | 10 nM | 45 nM | [6] |
| cAMP Accumulation | HEK-293 (hGLP-1R) | Potentiation of GLP-1 | Concentration-dependent (10⁻¹² to 10⁻⁹ M) | - | [3] |
| Insulin Secretion | INS-1E (rat insulinoma) | Potentiation of GLP-1 | EC50 = 0.008 nM (in presence of 0.2 nM GLP-1) | - | [3] |
| Insulin Secretion | EndoC-βH1 (human pancreatic) | Potentiation of GLP-1 | Similar to (S)-enantiomer | - | [6] |
Experimental Protocols
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: HEK-293 cells stably expressing the human GLP-1R.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
(R)-V-0219 is added to the cells and incubated for 10 minutes.
-
A sub-maximal concentration (EC₂₅) of GLP-1 is then added.
-
The change in fluorescence, indicating intracellular calcium mobilization, is measured using a fluorometric imaging plate reader (FLIPR).
-
-
Key Findings: Both (R)- and (S)-enantiomers of V-0219 potentiated GLP-1-induced calcium fluxes with a similar efficacy (EC50 = 10 nM), causing a two-fold increase in the maximum agonist signal.[6]
This assay quantifies the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling cascade.
-
Cell Line: HEK-293 cells expressing the human GLP-1R.
-
Methodology:
-
Cells are incubated with increasing concentrations of GLP-1 in the presence or absence of (R)-V-0219.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF).
-
-
Key Findings: V-0219 demonstrated a clear concentration-dependent potentiation of GLP-1-stimulated cAMP accumulation in the picomolar to nanomolar range.[3] At a concentration of 0.1 nM, V-0219 produced a maximal potentiation effect that was 42% higher than that of GLP-1 alone.[3]
This assay measures the ability of (R)-V-0219 to potentiate GLP-1-induced insulin secretion from pancreatic beta cells.
-
Cell Lines: INS-1E rat insulinoma cells and EndoC-βH1 human pancreatic beta cells.
-
Methodology:
-
Cells are cultured under high glucose conditions to mimic a postprandial state.
-
Cells are treated with GLP-1 in the presence or absence of (R)-V-0219.
-
The supernatant is collected, and the concentration of secreted insulin is measured by ELISA.
-
-
Key Findings: In INS-1E cells, 0.1 nM of V-0219 resulted in a 1.8-fold potentiation of GLP-1-induced insulin secretion, with an EC50 of 0.25 nM.[3] When a fixed concentration of 0.2 nM GLP-1 was used, V-0219 potentiated insulin secretion with an EC50 of 0.008 nM.[3] This effect was blocked by the GLP-1R antagonist exendin(9-39)-NH₂ (IC₅₀ = 6.3 nM), confirming the effect is mediated by the GLP-1R.[3]
References
Synthetic Pathway of (R)-V-0219 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-V-0219 hydrochloride , a potent, orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), has emerged as a promising therapeutic candidate for the treatment of type 2 diabetes and obesity. This technical guide provides a detailed overview of the enantioselective synthesis of the (R)-enantiomer of V-0219, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Enantioselective Synthesis of (R)-V-0219
The synthesis of (R)-V-0219 is achieved through a convergent synthetic strategy, culminating in the coupling of a key indole intermediate with a chiral piperidine fragment. The hydrochloride salt is then formed in the final step.
A crucial step in the synthesis is the reaction of the 1H-indole-3-carboxamide intermediate 11 with the enantiomerically pure piperidine intermediate (S)-12 . This reaction proceeds via N-alkylation to yield the desired (R)-V-0219 base.
Synthesis of (R)-(-)-V-0219 (Compound 9)
The synthesis of (R)-(-)-V-0219 was accomplished by reacting intermediate 11 (1.0 equivalent) with (S)-(-)-12 (1.1 equivalents) in acetonitrile, with N,N-diisopropylethylamine (DIPEA) as a base. The reaction mixture was heated to reflux for 4 hours. Following purification, (R)-(-)-V-0219 was obtained in an 83% yield.[1][2]
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |
| (R)-(-)-V-0219 | Intermediate 11, (S)-(-)-12 | DIPEA | Acetonitrile | 4 h | Reflux | 83% |
Table 1: Summary of the key reaction for the synthesis of (R)-(-)-V-0219.
| Analytical Data | Value |
| Specific Rotation [α]D20 | -25.9 (c = 1, CHCl3) |
| Enantiomeric Excess | 99% |
Table 2: Physicochemical properties of synthesized (R)-(-)-V-0219.
Detailed Experimental Protocols
The general synthetic procedures for the key steps in the synthesis of (R)-V-0219 are outlined below.
General Procedure for the Synthesis of (R)-(-)-V-0219 (Compound 9)
To a solution of intermediate 11 (1.14 mmol) in acetonitrile, (S)-(-)-12 (1.26 mmol) and N,N-diisopropylethylamine (DIPEA) are added. The resulting mixture is stirred at reflux for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified to afford (R)-(-)-V-0219.[1][2]
Synthesis Pathway Diagram
The following diagram illustrates the key final step in the enantioselective synthesis of (R)-V-0219.
Figure 1: Final coupling step in the synthesis of (R)-V-0219.
Mechanism of Action: GLP-1R Positive Allosteric Modulation
(R)-V-0219 functions as a positive allosteric modulator of the GLP-1 receptor. This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GLP-1. By doing so, it enhances the receptor's response to GLP-1, leading to increased insulin secretion and improved glucose homeostasis.[1][3][4]
Figure 2: Simplified signaling pathway of GLP-1R activation and positive allosteric modulation by (R)-V-0219.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
(R)-V-0219 Hydrochloride: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, this compound enhances the receptor's response to its endogenous ligand, GLP-1, rather than activating it directly. This mechanism offers a promising therapeutic approach for metabolic diseases, particularly type 2 diabetes and obesity, a condition often termed "diabesity".[4][5][6][7] The potential advantages of a small-molecule PAM include oral administration and a reduced risk of the unwanted effects sometimes associated with direct agonists.[6][8][9] Research has demonstrated the significant potential of V-0219 and its enantiomers in improving glucose homeostasis and reducing food intake, making it a valuable tool for researchers in the field of metabolic disease.[4][5][10][11][12][13]
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the GLP-1R, a class B G-protein coupled receptor (GPCR). This binding potentiates the signal transduction initiated by the binding of GLP-1 to the orthosteric site. The primary downstream signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14][15] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7][15][16]
In pancreatic β-cells, this signaling cascade enhances glucose-stimulated insulin secretion (GSIS).[7][17] In the central nervous system, particularly in the hypothalamus and other brain regions involved in appetite regulation, activation of GLP-1R signaling pathways contributes to a reduction in food intake and body weight.[18]
Quantitative Data
The following tables summarize the key quantitative data for V-0219 and its enantiomers from preclinical studies.
Table 1: In Vitro Activity of V-0219 and its Enantiomers
| Parameter | Compound | Cell Line | Value | Reference |
| EC50 of GLP-1 Potentiation (Calcium Flux) | (R)-V-0219 | HEK293 (hGLP-1R) | 10 nM | [4][10] |
| EC50 of GLP-1 Potentiation (Calcium Flux) | (S)-V-0219 | HEK293 (hGLP-1R) | 10 nM | [4][10] |
| EC50 of GLP-1 Potentiation (Insulin Secretion) | V-0219 (racemic) | INS-1E | 0.008 nM | [4][10] |
Table 2: In Vivo Efficacy of (S)-V-0219 in Rodent Models
| Model | Compound | Dose & Route | Effect | Reference |
| Wistar Rats | (S)-V-0219 | 0.04 & 0.2 mg/kg, i.p. | Improved glucose tolerance | [4][10][19] |
| Fatty Zucker Rats | (S)-V-0219 | 0.4 mg/kg, i.g. | Orally active, improved glucose handling | [4][10][19] |
| Wistar Rats | (S)-V-0219 | 0.1, 0.5, & 5 µg/kg, i.c.v. | Reduced food intake | [4][19] |
| Wild-type Mice | V-0219 (racemic) | 0.1 mg/kg, i.p. | Improved glucose tolerance | [18] |
| GLP-1R KO Mice | V-0219 (racemic) | 0.1 mg/kg, i.p. | No effect on glucose tolerance | [4] |
Signaling Pathways and Experimental Workflows
GLP-1R Signaling in Pancreatic β-Cells
Caption: GLP-1R signaling cascade in pancreatic β-cells.
Central Regulation of Food Intake via GLP-1R
Caption: Neural pathways for GLP-1R-mediated food intake regulation.
Experimental Workflow: In Vitro Insulin Secretion Assay
Caption: Workflow for assessing potentiation of insulin secretion.
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is adapted from the methodology used to characterize V-0219's activity on the human GLP-1R.[4]
-
Cell Line: HEK-293 cells stably expressing the human GLP-1R.
-
Reagents:
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
GLP-1 (7-36) amide stock solution.
-
-
Procedure:
-
Plate HEK-293-hGLP-1R cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 10-15 minutes).
-
Add a sub-maximal concentration of GLP-1 (e.g., EC20) to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data are typically expressed as the percentage of the maximal response to GLP-1.
-
In Vitro Insulin Secretion Assay
This protocol is based on studies performed with INS-1E rat insulinoma cells.[4]
-
Cell Line: INS-1E cells.
-
Reagents:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 3 mM).
-
KRBH buffer with high glucose (e.g., 15 mM).
-
This compound stock solution (in DMSO).
-
GLP-1 (7-36) amide stock solution.
-
Insulin ELISA kit.
-
-
Procedure:
-
Seed INS-1E cells in a 24-well plate and culture to appropriate confluency.
-
Wash cells with KRBH buffer containing low glucose and pre-incubate for 1-2 hours.
-
Aspirate the pre-incubation buffer.
-
Add treatment solutions:
-
Control (low and high glucose).
-
This compound alone (in low and high glucose).
-
GLP-1 alone (in high glucose).
-
This compound in combination with GLP-1 (in high glucose).
-
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify insulin concentration using a commercial ELISA kit.
-
In Vivo Glucose Tolerance Test
This protocol is a standard method to assess glucose handling in rodent models.[4]
-
Animal Model: Male Wistar rats or C57BL/6N mice.
-
Reagents:
-
This compound formulation for injection (e.g., in saline/DMSO/Tween-80).
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
-
-
Procedure:
-
Fast animals overnight (e.g., 12-16 hours) with free access to water.
-
Record baseline blood glucose from a tail snip.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
After a specified pre-treatment time (e.g., 30 minutes), administer a glucose bolus (intraperitoneal or oral).
-
Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.
-
Conclusion
This compound represents a significant advancement in the exploration of small-molecule therapies for metabolic disorders. Its action as a positive allosteric modulator of the GLP-1R provides a nuanced approach to enhancing incretin signaling. The data presented herein underscore its potential to improve glycemic control and reduce food intake. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate the therapeutic utility of this compound and similar compounds in the ongoing effort to combat the global epidemic of diabesity.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jneurosci.org [jneurosci.org]
- 7. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neural integration of satiation and food reward: Role of GLP-1 and Orexin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclic AMP dynamics in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. jme.bioscientifica.com [jme.bioscientifica.com]
- 18. Glucagon-like peptide-1 receptors in the brain: controlling food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vectormine.com [vectormine.com]
V-0219: A Technical Deep-Dive into a Novel Oral GLP-1R Positive Allosteric Modulator for Diabesity
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
V-0219, also identified as compound 9, is a novel, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Discovered through a high-throughput screening of a chemical library, V-0219 has demonstrated significant potential as a therapeutic agent for "diabesity," the co-occurrence of diabetes and obesity.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of V-0219, including detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Discovery and Lead Optimization
The identification of V-0219 was the result of a systematic drug discovery campaign. The process began with the screening of a chemical library of approximately 2,500 compounds using the proprietary ExviTech platform, a high-sensitivity flow cytometry method for assessing G-protein coupled receptor (GPCR) activation.[3][4] This initial screen identified an oxadiazole derivative as a putative modulator of the GLP-1R.[3][4]
Subsequent lead optimization involved the synthesis of a series of analogues with modifications to the piperidine substituent.[2][3] This effort led to the identification of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), which exhibited potentiation of GLP-1R stimulation, subnanomolar potency in enhancing insulin secretion, and no significant off-target activities.[2][3] Further enantioselective synthesis revealed that the (S)-enantiomer, (S)-9, possesses oral efficacy in animal models.[2][3]
Mechanism of Action: Allosteric Modulation of GLP-1R
V-0219 functions as a positive allosteric modulator of the GLP-1R.[1][2] Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling efficacy of the endogenous ligand, GLP-1.
The primary downstream signaling pathway of the GLP-1R involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] V-0219 potentiates this GLP-1-induced cAMP accumulation in a concentration-dependent manner.[5] This enhanced signaling cascade in pancreatic β-cells ultimately results in a potentiation of glucose-dependent insulin secretion.[2][3] The effect of V-0219 is dependent on the presence of a GLP-1R agonist and can be blocked by a GLP-1R antagonist, confirming its mechanism of action is mediated through the GLP-1R.[2][5]
Quantitative Preclinical Data
In Vitro Activity
V-0219 demonstrated potent activity in in vitro assays, significantly enhancing GLP-1-induced signaling and insulin secretion.
| Assay | Cell Line | Parameter | V-0219 Concentration | Result | Reference |
| cAMP Accumulation | HEK293 (human GLP-1R) | Potentiation of GLP-1-induced cAMP | 0.001 - 1 nM | Concentration-dependent potentiation | [2][5] |
| Insulin Secretion | INS-1 β-cells | Potentiation of GLP-1 (10 nM)-induced insulin secretion | 1 µM | Significant enhancement | [3] |
| Insulin Secretion | INS-1 β-cells | Fold potentiation of insulin secretion | 0.1 nM | 1.8-fold | [3] |
| Insulin Secretion | INS-1 β-cells | EC50 for potentiation of insulin secretion | - | 0.25 nM | [3] |
| Insulin Secretion with GLP-1 (0.2 nM) | INS-1 β-cells | EC50 for potentiation of insulin secretion | - | 0.008 nM | [3] |
| Antagonism Study | INS-1 β-cells | IC50 of exendin(9-39)-NH2 against V-0219 (0.1 nM) + GLP-1 | - | 6.3 nM | [2] |
In Vivo Efficacy
In vivo studies in rodent models confirmed the therapeutic potential of V-0219 in improving glucose metabolism and reducing food intake.
| Animal Model | Study | Compound/Dose | Route | Key Finding | Reference |
| Wistar Rats (12-h fasted) | Glucose Tolerance | 1 mg/kg | ip | Improved plasma glucose levels after glucose load | [2][3] |
| Wild-type Mice | Glucose Tolerance | 0.1 mg/kg | ip | Improved glucose tolerance | [5] |
| Glp1r knockout Mice | Glucose Tolerance | 0.1 mg/kg | ip | No effect on glucose tolerance | [5] |
| Wistar Rats (12-h fasted) | Food Intake | 0.001 mg/kg | ip | Enhanced exendin-4-induced reduction in food intake | [5] |
| Wistar Rats | Food Intake | (S)-9 enantiomer, 5 µg/kg | icv | Decreased feeding for up to 2 hours | [2] |
Selectivity Profile
V-0219 was profiled for off-target activities and demonstrated a high degree of selectivity.
| Assay | Concentration | Result | Reference |
| Selectivity Panel | 10 µM | Selective for GLP-1R over a panel of 54 other receptors, ion channels, and transporters | [5] |
| hERG Profile | - | Suitable for further development | [4] |
Experimental Protocols
cAMP Accumulation Assay
-
Cell Culture: HEK-293 cells stably expressing the human GLP-1R were cultured in appropriate media.
-
Assay Preparation: Cells were seeded in 96-well plates and grown to confluence.
-
Compound Treatment: Cells were pre-incubated with various concentrations of V-0219 (from 10-12 to 10-9 M) or vehicle.
-
GLP-1 Stimulation: Increasing concentrations of GLP-1 were added to the wells and incubated for a specified time.
-
cAMP Measurement: Intracellular cAMP levels were determined using a commercially available cAMP assay kit (e.g., HTRF-based).
-
Data Analysis: Dose-response curves were generated and analyzed to determine the potentiation of the GLP-1 response.
Insulin Secretion Assay
-
Cell Culture: INS-1 rat insulinoma β-cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, streptomycin, sodium pyruvate, and β-mercaptoethanol.
-
Assay Preparation: Cells were seeded in 24-well plates.
-
Pre-incubation: Cells were pre-incubated in Krebs-Ringer bicarbonate HEPES buffer (KRBH) containing low glucose (e.g., 3 mM) for 2 hours.
-
Treatment: The pre-incubation buffer was replaced with KRBH containing high glucose (e.g., 15 mM), GLP-1, and various concentrations of V-0219 or vehicle.
-
Incubation: Plates were incubated at 37°C for a specified time (e.g., 30 minutes).
-
Sample Collection: The supernatant was collected to measure secreted insulin.
-
Insulin Measurement: Insulin concentrations were quantified using an ELISA kit.
-
Data Analysis: Insulin secretion was normalized to total protein content and expressed as a fold-change relative to control conditions.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animals: Male Wistar rats or mice were used.
-
Fasting: Animals were fasted for 12 hours with free access to water.
-
Compound Administration: V-0219 or vehicle was administered via intraperitoneal (ip) injection at the specified dose.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) was administered ip.
-
Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels were measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose was calculated and compared between treatment groups.
Conclusion
V-0219 is a promising small-molecule GLP-1R positive allosteric modulator with a preclinical profile that supports its development as an oral therapeutic for type 2 diabetes and obesity. Its potent in vitro activity, demonstrated in vivo efficacy in improving glucose handling and reducing food intake, and favorable selectivity profile highlight its potential advantages over injectable peptide-based GLP-1R agonists. The data presented in this guide underscore the potential of V-0219 as a valuable candidate for further clinical investigation.
References
- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
The Role of (R)-V-0219 Hydrochloride in Insulin Secretion: A Technical Guide
(R)-V-0219 hydrochloride is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5] Its primary role in insulin secretion is to enhance the body's natural response to the incretin hormone GLP-1, particularly in a glucose-dependent manner. This makes it a promising therapeutic candidate for type 2 diabetes, a condition often referred to in the context of obesity as "diabesity".[6][7]
This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's function in promoting insulin secretion.
Mechanism of Action: Potentiating the Incretin Effect
Unlike direct GLP-1R agonists, this compound does not activate the receptor on its own. Instead, it binds to an allosteric site on the GLP-1R, enhancing the receptor's response to its endogenous ligand, GLP-1.[1][2][7] This potentiation of GLP-1 signaling is central to its insulin-secreting effects.
The binding of GLP-1 to its receptor on pancreatic β-cells initiates a cascade of intracellular events. The GLP-1R is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase through its Gαs subunit.[8][9] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] this compound amplifies this GLP-1-induced cAMP production.[2][3]
Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These signaling molecules have several downstream effects that culminate in the potentiation of glucose-stimulated insulin secretion (GSIS).[10] This includes:
-
Increased excitability of the β-cell membrane.
-
Enhanced Ca2+ influx through voltage-dependent calcium channels.
-
Mobilization of intracellular Ca2+ stores.
-
Increased exocytosis of insulin-containing granules.[10]
A key feature of this mechanism is its glucose dependency.[10][11][12] The insulinotropic effect of GLP-1R activation is most pronounced at elevated blood glucose levels, which reduces the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.[10][11]
Quantitative Data on Efficacy
The following table summarizes the quantitative data for V-0219, highlighting its potency as a GLP-1R PAM. Note that some data may refer to the racemic mixture (V-0219 or compound 9) or the (S)-enantiomer, as detailed in the source literature. Both enantiomers have been shown to have similar in vitro efficacy.[1][2]
| Parameter | Value | Cell Line/System | Condition | Source |
| cAMP Accumulation | ||||
| EC50 of GLP-1 (in presence of 0.1 nM V-0219) | Not specified, but significant potentiation shown | HEK293 cells expressing hGLP-1R | - | [2] |
| V-0219 concentration for max potentiation | 0.1 nM | HEK293 cells expressing hGLP-1R | - | [2] |
| Insulin Secretion | ||||
| EC50 for potentiation of GLP-1 effect | 0.008 nM | Rat INS-1 insulinoma cells | In the presence of 0.2 nM GLP-1 | [1] |
| Potentiation of GLP-1-induced insulin secretion | ~2-fold increase | Human EndoC-βH1 cells | High glucose | [2] |
| In Vivo Efficacy | ||||
| Improved glucose tolerance (S-enantiomer) | 0.04 and 0.2 mg/kg (ip) | Male Wistar rats | Intraperitoneal glucose tolerance test | [1] |
| Oral activity (S-enantiomer) | 0.4 mg/kg (intragastrically) | Male Wistar rats | Intraperitoneal glucose tolerance test | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound on insulin secretion.
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in response to GLP-1R activation and its potentiation by this compound.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the human GLP-1 receptor in a suitable medium until they reach 80-90% confluency.
2. Compound Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Prepare solutions of a GLP-1 receptor agonist (e.g., GLP-1) at various concentrations.
-
Prepare a positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
3. Assay Procedure:
-
Seed the HEK293-hGLP-1R cells into a 384-well microplate.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the prepared dilutions of this compound to the wells, followed by the addition of the GLP-1 agonist dilutions.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
4. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based kits) according to the manufacturer's instructions.
5. Data Analysis:
-
Plot the cAMP concentration against the log of the GLP-1 agonist concentration in the presence and absence of different concentrations of this compound to determine the potentiation effect.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of this compound to enhance glucose-stimulated insulin secretion from pancreatic β-cells.
1. Cell Culture:
-
Use an insulin-secreting cell line such as rat INS-1 or mouse MIN6 cells.
-
Seed the cells into a 96-well plate and culture for 2 days.
2. Cell Washing and Pre-incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Pre-incubate the cells in KRBH buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
3. Compound Preparation:
-
Prepare solutions of this compound and a GLP-1 agonist at various concentrations in KRBH buffer containing both low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Include vehicle controls for both low and high glucose conditions.
4. Stimulation and Incubation:
-
Aspirate the pre-incubation buffer and add the prepared compound solutions to the cells.
-
Incubate the plate for 1-2 hours at 37°C.
5. Supernatant Collection:
-
After incubation, collect the supernatants from each well. It is advisable to centrifuge the plate at a low speed (e.g., 800 x g) to pellet any detached cells before transferring the supernatant.
6. Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's protocol.
7. Data Analysis:
-
Plot the measured insulin concentration against the compound concentrations for both low and high glucose conditions to demonstrate the glucose-dependent potentiation of insulin secretion.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 8. The significance of GPR119 agonists as a future treatment for type 2 diabetes. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
(R)-V-0219 Hydrochloride: A Deep Dive into its Role in cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (R)-V-0219 hydrochloride, a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), and its significant role in cyclic adenosine monophosphate (cAMP) accumulation. V-0219 and its enantiomers are emerging as promising therapeutic agents for type 2 diabetes and obesity.[1][2][3] This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound acts as a PAM at the GLP-1R, a Class B G protein-coupled receptor (GPCR).[1][4] Unlike orthosteric agonists that directly bind to and activate the receptor, (R)-V-0219 binds to an allosteric site, a distinct location on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, GLP-1, and other GLP-1R agonists like exendin-4.[1] The primary downstream signaling pathway of GLP-1R activation is the stimulation of adenylyl cyclase, which leads to an increase in intracellular cAMP levels.[4] This accumulation of cAMP triggers a cascade of downstream events, including the potentiation of insulin secretion in pancreatic β-cells.[1][5]
The racemic mixture, V-0219 (also referred to as compound 9 in some literature), and its individual enantiomers, (R)-V-0219 and (S)-V-0219, have been shown to enhance GLP-1R-mediated signaling.[1]
Quantitative Data on cAMP Accumulation and Insulin Secretion
The following tables summarize the quantitative data on the potentiation of cAMP accumulation and insulin secretion by V-0219 and its enantiomers.
Table 1: Potentiation of GLP-1-Induced cAMP Accumulation by V-0219 in hGLP-1R-Transfected HEK-293 Cells [1]
| Parameter | Value | Conditions |
| V-0219 Concentration for Maximum Efficacy | 0.1 nM | In the presence of varying concentrations of GLP-1 |
| Maximal Potentiation of GLP-1R Stimulation | 42% higher than GLP-1 alone | At 0.1 nM V-0219 |
| GLP-1 EC50 (GLP-1 alone) | 10.1 nM | - |
| GLP-1 EC50 (in the presence of 0.1 nM V-0219) | 7.7 nM | - |
Table 2: Potentiation of GLP-1-Induced Insulin Secretion in INS-1E Insulinoma Cells [1][5]
| Parameter | Value | Conditions |
| V-0219 EC50 | 0.008 nM | In the presence of a fixed concentration of 0.2 nM GLP-1 |
| Confidence Interval (CI) | 0.002–0.03 nM | - |
| Antagonist IC50 (Exendin(9-39)-NH2) | 6.3 nM | Against the potentiation effect of 0.1 nM V-0219 and GLP-1 |
Table 3: In Vitro Efficacy of (R)- and (S)-V-0219 on Calcium Flux in hGLP-1R Expressing HEK Cells [1][5]
| Compound | EC50 | Maximum Agonist Signal Potentiation |
| (R)-V-0219 | 10 nM | Two-fold increase |
| (S)-V-0219 | 10 nM | Two-fold increase |
| GLP-1 | 45 nM | - |
Experimental Protocols
cAMP Accumulation Assay in hGLP-1R-Transfected Cells
This protocol outlines the methodology used to determine the effect of V-0219 on GLP-1-induced cAMP production.[1]
-
Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human GLP-1 receptor (hGLP-1R) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and grown to a suitable confluency.
-
Compound Preparation: V-0219 is prepared in a suitable vehicle (e.g., DMSO) and then diluted to various concentrations in the assay buffer. GLP-1 solutions of increasing concentrations are also prepared.
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with a buffer.
-
Cells are then incubated with the different concentrations of V-0219 (or vehicle control) in the presence of increasing concentrations of GLP-1.
-
The incubation is carried out for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The data are normalized to the response of GLP-1 alone and plotted as a concentration-response curve to determine the EC50 and maximal potentiation.
Insulin Secretion Assay in INS-1E Insulinoma Cells
This protocol details the steps to measure the potentiation of GLP-1-induced insulin secretion by V-0219.[1]
-
Cell Culture: INS-1E rat insulinoma cells are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 24- or 48-well plates.
-
Pre-incubation: Prior to the experiment, cells are pre-incubated in a low-glucose buffer to establish a baseline.
-
Compound Incubation: The pre-incubation buffer is replaced with a buffer containing a high glucose concentration, GLP-1 (at a fixed concentration, e.g., 0.2 nM), and varying concentrations of V-0219. For antagonist studies, the GLP-1R antagonist exendin(9-39)-NH2 is added.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes).
-
Sample Collection: After incubation, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a commercial insulin ELISA kit.
-
Data Analysis: The results are analyzed to determine the EC50 of V-0219 for the potentiation of glucose-stimulated insulin secretion.
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway Potentiated by (R)-V-0219
Experimental Workflow for cAMP Accumulation Assay
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational modelling of dynamic cAMP responses to GPCR agonists for exploration of GLP-1R ligand effects in pancreatic β-cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Foundational Research on GLP-1R Positive Allosteric Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulators (PAMs). It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and development of novel therapeutics targeting the GLP-1R. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of GLP-1R PAMs.
Introduction to GLP-1R and Allosteric Modulation
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a well-established therapeutic target for type 2 diabetes and obesity.[1] Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion in a glucose-dependent manner, suppresses glucagon secretion, delays gastric emptying, and promotes satiety.[1]
While peptide-based GLP-1R agonists have demonstrated significant clinical success, they are typically administered via injection. This has spurred the search for orally bioavailable, small-molecule drugs that can modulate GLP-1R activity. One promising strategy is the development of Positive Allosteric Modulators (PAMs).[2] PAMs bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds.[3] This binding event induces a conformational change that enhances the affinity and/or efficacy of the orthosteric agonist, thereby potentiating its physiological effects.[3] GLP-1R PAMs offer the potential for a more refined therapeutic approach, preserving the physiological pattern of GLP-1 action while offering the convenience of oral administration.
Quantitative Data on Key GLP-1R PAMs
| Compound Name/ID | Assay Type | Orthosteric Ligand | Species | Cell Line | Key Parameters | Reference |
| Compound 2 | cAMP Accumulation | GLP-1(7-36)NH₂ | Human | HEK-GLP-1R | pEC₅₀ = 6.23 ± 0.07 | [4] |
| Oxyntomodulin | Human | FlpInCHO-huGLP-1R | αβ = 26 ± 7 | [5] | ||
| Radioligand Binding | ¹²⁵I-exendin(9–39) | Human | FlpInCHO-huGLP-1R | α = 2.4 ± 0.3 | [5] | |
| BETP | cAMP Accumulation | GLP-1(9-36) | Human | HEK293-GLP-1R | EC₅₀ ≈ 500 nM | [6] |
| Boc5 | Human | CHO-GLP-1R | αβ > 1000 | [7] | ||
| Compound 19 | cAMP Accumulation | GLP-1(9-36)NH₂ | Human | 1.1B4 | EC₅₀ = 5 nM | [1] |
| LSN3160440 | Insulin Secretion | GLP-1(9-36) | Mouse | Pancreatic Islets | Significant potentiation | [1] |
| C22 | cAMP Accumulation | GLP-1 | Human | CHO-K1 | Fold-shift in EC₅₀ = 3.5 | [3] |
| Radioligand Binding | ¹²⁵I-GLP-1 | Human | CHO-K1 | IC₅₀ = 0.63 µM | [3] |
Note:
-
pEC₅₀: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
-
EC₅₀: The molar concentration of a ligand that produces 50% of the maximal possible effect.
-
α: The cooperativity factor for binding, where α > 1 indicates positive cooperativity.
-
β: The cooperativity factor for efficacy, where β > 1 indicates positive cooperativity.
-
αβ: The combined cooperativity factor for potency.
-
IC₅₀: The molar concentration of a ligand that inhibits a biological process by 50%.
-
Fold-shift in EC₅₀: The ratio of the EC₅₀ of the orthosteric agonist in the absence and presence of the PAM.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of GLP-1R PAMs.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the effect of a PAM on the binding of a radiolabeled orthosteric ligand to the GLP-1R.
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-exendin(9-39))
-
Unlabeled orthosteric ligand (e.g., GLP-1(7-36)NH₂)
-
Test PAM compound
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture GLP-1R expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand and a constant concentration of the test PAM (or vehicle control).
-
Add increasing concentrations of the unlabeled orthosteric ligand.
-
To determine non-specific binding, add a high concentration of the unlabeled orthosteric ligand to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Compare the Ki values in the presence and absence of the PAM to determine the binding cooperativity (α).
-
cAMP Accumulation Assay
This protocol describes a method to measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to GLP-1R activation, often using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4)
-
Orthosteric agonist (e.g., GLP-1(7-36)NH₂)
-
Test PAM compound
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GLP-1R expressing cells to the desired confluency.
-
Harvest and resuspend the cells in assay buffer to the recommended cell density.
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the test PAM compound at various concentrations (or vehicle control) to the appropriate wells.
-
Add the orthosteric agonist at a fixed concentration (e.g., EC₂₀ or EC₅₀) or in a dose-response manner.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the HTRF lysis buffer and detection reagents (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) as per the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist or PAM concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Calculate the fold-shift in the agonist's EC₅₀ in the presence of the PAM.
-
β-Arrestin Recruitment Assay
This protocol outlines a general procedure for measuring the recruitment of β-arrestin to the activated GLP-1R, commonly using a commercially available assay system like the DiscoverX PathHunter®.
Materials:
-
Engineered cell line co-expressing GLP-1R fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® GLP-1R β-arrestin cells)
-
Cell culture medium
-
Assay buffer
-
Orthosteric agonist (e.g., GLP-1(7-36)NH₂)
-
Test PAM compound
-
PathHunter® detection reagents
-
384-well white plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in a 384-well white plate and incubate overnight.
-
-
Assay Procedure:
-
Add the test PAM compound at various concentrations (or vehicle control) to the cells.
-
Add the orthosteric agonist at a fixed concentration (e.g., EC₈₀) or in a dose-response manner.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the agonist or PAM concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Assess the effect of the PAM on the agonist-induced β-arrestin recruitment.
-
Insulin Secretion Assay from Pancreatic Islets
This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to GLP-1R activation.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human)
-
Islet culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)
-
Orthosteric agonist (e.g., GLP-1(7-36)NH₂)
-
Test PAM compound
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Islet Culture and Pre-incubation:
-
Culture the isolated islets in islet culture medium.
-
Prior to the assay, pre-incubate the islets in KRB buffer with low glucose for 30-60 minutes.
-
-
Insulin Secretion Assay:
-
Incubate groups of islets with KRB buffer containing low or high glucose, in the presence or absence of the orthosteric agonist and/or the test PAM compound.
-
Incubate at 37°C for 60 minutes.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to determine the total insulin content.
-
-
Insulin Measurement and Data Analysis:
-
Measure the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content.
-
Compare the amount of insulin secreted under different conditions to determine the effect of the PAM on glucose-stimulated and agonist-induced insulin secretion.
-
Visualizing Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships in the study of GLP-1R PAMs.
GLP-1R Signaling Pathways
Caption: GLP-1R canonical signaling pathways initiated by ligand binding.
Experimental Workflow for GLP-1R PAM Characterization
Caption: A typical experimental workflow for the characterization of a novel GLP-1R PAM.
Logical Flow of a GLP-1R PAM Screening Cascade
Caption: Logical progression of a screening cascade for the discovery of novel GLP-1R PAMs.
Conclusion
The foundational research on GLP-1R positive allosteric modulators has established a robust framework for the discovery and characterization of this promising class of therapeutic agents. The data and protocols summarized in this guide highlight the key pharmacological properties and experimental approaches that are central to the field. The continued exploration of GLP-1R allostery, aided by the methodologies outlined herein, holds significant potential for the development of novel, orally available treatments for type 2 diabetes, obesity, and other metabolic disorders. The visualization of signaling pathways and experimental workflows provides a clear and concise reference for both newcomers and established researchers in the field.
References
- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening [mdpi.com]
- 4. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-V-0219 Hydrochloride in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
(R)-V-0219 hydrochloride , an enantiomer of the positive allosteric modulator (PAM) V-0219, serves as a valuable tool for studying the glucagon-like peptide-1 receptor (GLP-1R).[1][2] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney (HEK-293) cells, particularly those stably expressing the human GLP-1R (hGLP-1R).
Introduction
This compound is a small molecule that enhances the signaling of the GLP-1R, a key target in the treatment of type 2 diabetes and obesity.[3][4] It acts as a PAM, binding to an allosteric site on the receptor to potentiate the effects of the endogenous agonist, GLP-1.[5] In HEK-293 cells expressing hGLP-1R, (R)-V-0219 has been shown to potentiate GLP-1-induced cyclic adenosine monophosphate (cAMP) production and intracellular calcium mobilization.[5][6] The hydrochloride salt form of (R)-V-0219 generally offers improved water solubility and stability for research applications.[1]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of (R)-V-0219 in HEK-293 cells expressing hGLP-1R.
Table 1: Potentiation of Calcium Flux by (R)-V-0219 in hGLP-1R expressing HEK-293 Cells
| Compound | Concentration | Effect on Calcium Flux | EC50 | Reference |
| (R)-V-0219 | 0.1 nM | Activates and potentiates GLP-1 stimulated receptor activation | 10 nM | [1] |
| GLP-1 | - | - | 45 nM | [6] |
Table 2: Potentiation of cAMP Production by V-0219 (racemic mixture) in hGLP-1R expressing HEK-293 Cells
| Compound | Concentration Range | Effect on GLP-1 Induced cAMP Production | Reference |
| V-0219 | 10⁻¹² to 10⁻⁹ M | Concentration-dependent potentiation | [6] |
| V-0219 | 0.1 nM | 42% higher maximal potentiation than GLP-1 alone | [6] |
Signaling Pathway
This compound enhances the canonical signaling pathways of the GLP-1R. Upon binding of an agonist like GLP-1, the GLP-1R, a G-protein-coupled receptor (GPCR), primarily couples to Gαs, leading to the activation of adenylyl cyclase and subsequent production of cAMP. This, in turn, activates Protein Kinase A (PKA). The receptor can also couple to Gαq, leading to the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels. (R)-V-0219, as a PAM, facilitates these downstream signaling events in the presence of an agonist.
Caption: GLP-1R signaling pathway enhanced by (R)-V-0219.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in HEK-293 cells stably expressing hGLP-1R.
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing HEK-293 cells stably expressing hGLP-1R.
Materials:
-
HEK-293 cells stably expressing human GLP-1R
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other selection antibiotic
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418) to maintain stable receptor expression.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium changes in response to (R)-V-0219 and GLP-1.[6]
Materials:
-
HEK-293 cells expressing hGLP-1R
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other assay buffer
-
This compound
-
GLP-1
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells into black, clear-bottom 96-well plates and grow to confluency.
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well and place the plate in the fluorescence plate reader.
-
Set the plate reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of this compound (at various concentrations) into the wells and record the fluorescence change for a few minutes.
-
Subsequently, inject a sub-maximal concentration of GLP-1 (e.g., EC25) and continue to record the fluorescence to measure the potentiation effect.[6]
-
Analyze the data by calculating the change in fluorescence intensity over baseline.
Caption: Workflow for the intracellular calcium mobilization assay.
cAMP Accumulation Assay
This protocol details the measurement of intracellular cAMP levels following treatment with (R)-V-0219 and GLP-1.[5]
Materials:
-
HEK-293 cells expressing hGLP-1R
-
White, opaque 96-well plates
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
IBMX (3-isobutyl-1-methylxanthine) or other phosphodiesterase inhibitor
-
This compound
-
GLP-1
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Luminometer or appropriate plate reader
Procedure:
-
Seed cells into white, opaque 96-well plates and grow to confluency.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of this compound and GLP-1 in the assay buffer.
-
Add (R)-V-0219 to the wells, followed shortly by the addition of GLP-1 at various concentrations (for potentiation studies). For direct agonist activity, add only (R)-V-0219.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Generate dose-response curves and calculate EC50 values using appropriate software.
Caption: Workflow for the intracellular cAMP accumulation assay.
Conclusion
This compound is a potent positive allosteric modulator of the GLP-1R, making it a critical tool for studying the receptor's function and for the development of novel therapeutics for metabolic diseases. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound in HEK-293 cell-based assays. Careful adherence to these methodologies will ensure reproducible and reliable results in the investigation of GLP-1R signaling and pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-V-0219 Hydrochloride in INS-1E Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] GLP-1R is a key target in the treatment of type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[4][5][6][7] V-0219 has been shown to enhance the efficacy of GLP-1R stimulation and potentiate insulin secretion in pancreatic beta-cell lines, including INS-1 and INS-1E.[1][2] These application notes provide detailed protocols for the culture of the INS-1E rat insulinoma cell line and for conducting experiments to evaluate the effects of this compound on insulin secretion.
Mechanism of Action
This compound acts as a positive allosteric modulator of the GLP-1R. This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, GLP-1, binds. This allosteric binding enhances the receptor's response to GLP-1, leading to a potentiation of the downstream signaling cascade that results in insulin secretion. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6][8] This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which ultimately culminates in the exocytosis of insulin-containing granules.[4][6][8]
Quantitative Data Summary
The following table summarizes the quantitative data for V-0219 (racemic mixture, with the (S)-enantiomer noted for oral efficacy in vivo) from in vitro studies.[1][2][9]
| Parameter | Cell Line | Condition | Value |
| EC50 of V-0219 (as compound 9) | INS-1 | Potentiation of GLP-1 induced insulin secretion | 0.25 nM |
| EC50 of V-0219 (as compound 9) | INS-1 | In the presence of 0.2 nM GLP-1 | 0.008 nM |
| IC50 of Exendin(9-39)-NH2 | INS-1E | Antagonism of V-0219 + GLP-1 induced insulin release | 6.3 nM |
| EC50 of (S)- and (R)-V-0219 (as (S)- and (R)-9) | HEK-GLP-1R cells | Calcium Flux Potentiation | 10 nM |
Experimental Protocols
INS-1E Cell Culture
The INS-1E cell line is a clonal line derived from the parental INS-1 rat insulinoma cell line, selected for its high insulin content and stable glucose-responsive insulin secretion.[10][11][12]
Materials:
-
INS-1E cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
2-Mercaptoethanol
-
HEPES
-
Sodium Pyruvate
-
Phosphate-Buffered Saline (PBS), sterile
-
Accutase® or Trypsin-EDTA
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium:
-
RPMI-1640
-
10% (v/v) Heat-Inactivated FBS
-
100 U/mL Penicillin, 100 µg/mL Streptomycin
-
50 µM 2-Mercaptoethanol
-
10 mM HEPES
-
1 mM Sodium Pyruvate
Procedure:
-
Thawing: Thaw frozen vials of INS-1E cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 300 x g for 3-5 minutes.[10] Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 culture flask.
-
Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2.[12][13] Change the medium every 2-3 days.
-
Passaging: Subculture the cells when they reach 70-80% confluency.
-
Aspirate the old medium and wash the cells with sterile PBS.
-
Add 1-2 mL of Accutase® or Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[10]
-
Neutralize the enzyme with complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells at 300 x g for 3-5 minutes.[10]
-
Resuspend the cell pellet in fresh complete growth medium and plate at a desired density (e.g., a 1:3 to 1:6 split ratio is common).[14]
-
Preparation of this compound Stock Solution
-
Solvent Selection: Based on its chemical structure, this compound is likely soluble in aqueous solutions and organic solvents like DMSO. For cell culture experiments, sterile DMSO is a common choice for preparing high-concentration stock solutions.
-
Stock Solution Preparation (Example):
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate assay buffer (e.g., Krebs-Ringer Bicarbonate HEPES buffer) to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to assess the potentiation of glucose-stimulated insulin secretion by this compound in INS-1E cells.
Materials:
-
INS-1E cells seeded in 24- or 48-well plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing:
-
115 mM NaCl
-
5 mM KCl
-
24 mM NaHCO3
-
2.2 mM CaCl2
-
1 mM MgCl2
-
20 mM HEPES
-
0.1% Bovine Serum Albumin (BSA)
-
pH adjusted to 7.4
-
-
KRBH buffer with low glucose (e.g., 3 mM)
-
KRBH buffer with high glucose (e.g., 15 mM or 16.7 mM)[1]
-
This compound working solutions
-
GLP-1 working solution (if used as a co-agonist)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed INS-1E cells in 24- or 48-well plates and allow them to grow to ~80% confluency.
-
Pre-incubation:
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add the treatment solutions to the respective wells. This will include:
-
Low glucose (3 mM) buffer (basal control)
-
High glucose (15 mM) buffer (stimulated control)
-
High glucose (15 mM) buffer + varying concentrations of this compound
-
(Optional) High glucose (15 mM) buffer + GLP-1 + varying concentrations of this compound
-
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[16]
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well.
-
Centrifuge the supernatant at low speed to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Store the samples at -20°C or -80°C until the insulin measurement is performed.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
The results can be normalized to the total protein content or cell number in each well.
-
Visualizations
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 5. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 6. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]
- 15. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 16. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-V-0219 Hydrochloride in In Vivo Studies in Wistar Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 hydrochloride, also referred to as compound 9, is a potent and orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, this compound enhances the efficacy of endogenous GLP-1, leading to a potentiation of insulin secretion in a glucose-dependent manner. This mechanism of action makes it a promising therapeutic candidate for the treatment of type 2 diabetes and obesity, a condition often termed "diabesity".[1][4][5][6][7] Preclinical studies in various animal models, including Wistar rats, have demonstrated its efficacy in improving glucose tolerance and reducing food intake.[1][8]
These application notes provide a comprehensive overview of the use of this compound for in vivo research in Wistar rats, summarizing key experimental data and providing detailed protocols for its application. It is important to note that while both (R) and (S) enantiomers of V-0219 show comparable in vitro activity, many of the initial in vivo studies were conducted using the (S)-enantiomer.[1][8]
Mechanism of Action
This compound acts on the GLP-1R, a G-protein coupled receptor crucial for regulating glucose homeostasis. Upon binding of the endogenous ligand GLP-1, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. This compound binds to an allosteric site on the GLP-1R, enhancing the receptor's affinity for GLP-1 and amplifying its downstream signaling.[9] This positive allosteric modulation leads to a more robust response to endogenous GLP-1 levels.
Data Presentation
Table 1: In Vivo Efficacy of V-0219 in Wistar Rats
| Parameter | Enantiomer | Dose | Route of Administration | Effect | Reference |
| Glucose Handling | (S)-9 | 0.04 and 0.2 mg/kg | Intraperitoneal (ip) | Improved glucose handling after a 2 g/kg glucose challenge. | [1] |
| Food Intake | (S)-9 | 0.1, 0.5, and 5 µg/kg | Intracerebroventricular (icv) | Reduced feeding, with the effect lasting up to 2 hours at the highest dose. | [1] |
| Feeding Inhibition (Potentiation) | Racemic (9) | 1 µg/kg | Intracerebroventricular (icv) | Potentiated exendin-4-induced inhibition of feeding. | [1] |
| Anxiety-Like Behavior | Racemic (9) | 0.5 and 1 mg/kg | Intraperitoneal (ip) | Did not induce anxiety-like behaviors in the elevated plus-maze test. | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Wistar Rats
This protocol is designed to assess the effect of this compound on glucose metabolism following an intraperitoneal glucose challenge.
Materials:
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Sterile glucose solution (e.g., 20% w/v in sterile water)
-
Male Wistar rats (12-hour fasted)
-
Glucometer and test strips
-
Syringes and needles for administration and blood collection
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats to the housing conditions for at least one week prior to the experiment. Fast the rats for 12 hours overnight with free access to water.
-
Baseline Blood Glucose: On the day of the experiment, record the body weight of each rat. Obtain a baseline blood sample (t= -30 min) from the tail vein and measure the blood glucose concentration using a glucometer.
-
Drug Administration: Prepare a solution of this compound in the chosen vehicle at the desired concentration. Administer the compound or vehicle via intraperitoneal (ip) injection at a volume of, for example, 1 ml/kg body weight.
-
Glucose Challenge: Thirty minutes after the drug/vehicle administration (t=0 min), administer a 2 g/kg body weight glucose solution via ip injection.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration. Measure and record the blood glucose levels at each time point.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Protocol 2: Feeding Behavior Study in Wistar Rats
This protocol outlines the procedure to evaluate the effect of centrally administered this compound on food intake.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline for intracerebroventricular (icv) injection
-
Male Wistar rats with surgically implanted icv cannulae
-
Standard rat chow
-
Food hoppers and scales for measuring food intake
-
Microinjection pump and tubing
Procedure:
-
Animal Preparation and Surgery: Surgically implant intracerebroventricular (icv) cannulae into the lateral ventricles of male Wistar rats. Allow for a recovery period of at least one week. Acclimatize the rats to the experimental cages and handling.
-
Fasting: Fast the rats for 12 hours overnight with free access to water to stimulate feeding behavior.
-
Drug Administration: Prepare a solution of this compound in aCSF at the desired concentration. At the beginning of the dark cycle (when rats typically eat), administer the compound or vehicle via the icv cannula using a microinjection pump over a period of, for example, 1-2 minutes.
-
Food Presentation: Immediately after the injection, present a pre-weighed amount of standard chow in the food hopper.
-
Food Intake Measurement: Measure the amount of food consumed by weighing the remaining chow at regular intervals (e.g., 1, 2, 4, and 24 hours) after the injection.
-
Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the treatment groups.
Safety and Toxicology
While specific toxicology studies for this compound are not extensively detailed in the provided literature, studies on the racemic mixture at doses effective for improving glucose tolerance did not show any induction of anxiety-like behaviors in Wistar rats.[1] As with any GLP-1R agonist or modulator, potential effects on the gastrointestinal system and other organs should be monitored. Standard nonclinical toxicity studies for similar compounds in rodents have sometimes shown effects on the liver and thyroid C-cells, though the relevance to humans is not always clear.[10] It is recommended that appropriate toxicological assessments be conducted based on the duration and dosage of the planned in vivo studies.
Conclusion
This compound is a valuable research tool for investigating the role of GLP-1R modulation in metabolic diseases. The protocols and data presented here provide a foundation for designing and conducting in vivo studies in Wistar rats to further elucidate the therapeutic potential of this compound. Researchers should carefully consider the choice of enantiomer, vehicle, and route of administration to ensure reproducible and meaningful results.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Oral Administration of V-0219 Enantiomers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-0219, also identified as compound 9, is a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] As a PAM, V-0219 enhances the receptor's response to its endogenous ligand, GLP-1, thereby potentiating glucose-dependent insulin secretion.[1][3] This makes it a promising therapeutic candidate for type 2 diabetes and obesity, a condition termed "diabesity".[1][2][4] V-0219 possesses a stereocenter, leading to two enantiomers: (R)-V-0219 and (S)-V-0219. This document provides a comprehensive overview of the available data on the oral administration of V-0219 hydrochloride in animal models, with a specific focus on the distinction between its enantiomers.
Important Note on (R)-V-0219 Hydrochloride: Based on currently available scientific literature, in vivo studies on the oral administration of the (R)-enantiomer of V-0219 hydrochloride have not been reported. While both (R)- and (S)-enantiomers exhibit comparable activity in vitro, the in vivo oral efficacy studies were conducted using the (S)-enantiomer and the racemic mixture.[1] The following data and protocols are therefore based on the studies of the racemic V-0219 and the (S)-enantiomer and should serve as a reference for researchers interested in the (R)-enantiomer.
Mechanism of Action: GLP-1R Positive Allosteric Modulation
V-0219 acts by binding to an allosteric site on the GLP-1 receptor, distinct from the orthosteric site where the native ligand GLP-1 binds. This allosteric binding potentiates the receptor's signaling cascade upon GLP-1 binding, leading to an enhanced therapeutic effect. The downstream effects include increased cyclic adenosine monophosphate (cAMP) production and calcium mobilization, ultimately resulting in augmented glucose-stimulated insulin secretion from pancreatic β-cells.[1][5]
Figure 1: Simplified signaling pathway of GLP-1R potentiation by V-0219.
Data Presentation
In Vitro Activity of (R)- and (S)-V-0219
Both enantiomers of V-0219 have demonstrated comparable efficacy in in vitro assays, potentiating GLP-1R activation.[1]
| Assay | (R)-V-0219 | (S)-V-0219 | Reference |
| GLP-1R-mediated Calcium Flux | Potentiates with same efficacy as (S)-enantiomer | Potentiates with same efficacy as (R)-enantiomer | [1] |
| Potentiation of GLP-1 Induced Insulin Secretion | Similar potentiation to (S)-enantiomer | Similar potentiation to (R)-enantiomer | [1] |
Pharmacokinetics of Racemic V-0219 in Rats
Pharmacokinetic parameters were determined for the racemic mixture of V-0219 in rats.
| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 2 | - | - | 310.92 ± 12.94 | 3.25 ± 1.03 | - | [1] |
| Oral (PO) | 10 | 0.83 ± 0.29 | 184.91 ± 14.54 | 644.45 ± 266.94 | 2.86 ± 1.88 | 38.92 ± 9.52 | [1] |
In Vivo Efficacy of (S)-V-0219 in Rodent Models
The (S)-enantiomer was selected for in vivo evaluation and demonstrated oral activity.
| Animal Model | Administration Route | Dose (mg/kg) | Effect | Reference |
| Wistar Rats | Intraperitoneal (ip) | 0.04 and 0.2 | Improved glucose handling | [1] |
| Fatty Zucker Rats | Intragastric (ig) | 0.4 | Orally active, improved glucose handling | [1][3] |
| Wistar Rats | Intracerebroventricular (icv) | 0.0001, 0.0005, and 0.005 | Reduced food intake | [1] |
| Wild-type Mice | Intraperitoneal (ip) | 0.1 | Improved glucose tolerance | [5] |
| GLP-1R KO Mice | Intraperitoneal (ip) | 0.1 | No effect on glucose handling | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the racemic mixture and the (S)-enantiomer.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
This protocol describes the evaluation of the oral efficacy of (S)-V-0219 in improving glucose handling in diabetic fatty Zucker rats.
Figure 2: Experimental workflow for an Oral Glucose Tolerance Test.
Materials:
-
(S)-V-0219 hydrochloride
-
Vehicle (e.g., saline, water with a suspending agent)
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Male fatty Zucker rats
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, lancets)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize male fatty Zucker rats to the housing conditions. Prior to the experiment, fast the animals for 12 hours with free access to water.
-
Drug Preparation: Prepare a homogenous suspension or solution of (S)-V-0219 hydrochloride in the chosen vehicle at a concentration suitable for a 0.4 mg/kg dose. Also, prepare a vehicle-only control.
-
Drug Administration: Administer the prepared (S)-V-0219 solution or vehicle to the rats via oral gavage.
-
Glucose Challenge: Thirty minutes after drug administration, administer a 2 g/kg dose of glucose via intraperitoneal (ip) injection.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (0 minutes, immediately before glucose administration) and at 15, 30, 60, and 120 minutes post-glucose administration. Measure blood glucose levels at each time point.
-
Data Analysis: Plot the mean blood glucose concentration versus time for both the treated and control groups. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.
Protocol 2: Pharmacokinetic Study of Racemic V-0219
This protocol outlines the procedure for determining the pharmacokinetic profile of racemic V-0219 following oral administration in rats.
Materials:
-
Racemic V-0219 hydrochloride
-
Vehicle for oral administration
-
Male Wistar rats
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use male Wistar rats, ensuring they are healthy and within a specified weight range.
-
Drug Preparation: Prepare a formulation of racemic V-0219 hydrochloride in a suitable vehicle for oral administration at a concentration for a 10 mg/kg dose.
-
Drug Administration: Administer the drug formulation to the rats via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Quantify the concentration of V-0219 in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability (requires data from an intravenous administration study for comparison).
Conclusion
V-0219 is a promising GLP-1R PAM with demonstrated in vivo activity in rodent models of diabetes and obesity. While both the (R) and (S) enantiomers show similar in vitro potency, the oral efficacy has been specifically reported for the (S)-enantiomer. The provided protocols for in vivo efficacy and pharmacokinetic studies, based on the research with the (S)-enantiomer and the racemate, offer a solid foundation for further investigation into the properties of the (R)-enantiomer of V-0219 hydrochloride. Researchers should carefully consider the stereochemistry of this compound in the design and interpretation of future studies.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Evaluation of Glucose Tolerance with (R)-V-0219 Hydrochloride
Introduction
(R)-V-0219 hydrochloride is a potent and orally active small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] GLP-1R is a key regulator of glucose homeostasis, and its activation leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying.[3] As a PAM, this compound enhances the signaling of the endogenous GLP-1 peptide, thereby offering a promising therapeutic strategy for type 2 diabetes and obesity.[4][5][6][7][8] This application note provides a detailed protocol for conducting an oral glucose tolerance test (OGTT) in a rodent model to assess the in vivo efficacy of this compound in improving glucose handling.
Mechanism of Action
This compound allosterically modulates the GLP-1R, potentiating the effects of GLP-1. This leads to an amplification of the downstream signaling cascade upon GLP-1 binding, resulting in increased insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4][9] The compound has demonstrated the ability to improve glucose handling in both normal and diabetic rodent models.[4][5][9]
Figure 1: Simplified signaling pathway of GLP-1R potentiation by this compound.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol is designed for researchers evaluating the effect of this compound on glucose metabolism in a mouse model.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile water, saline, or as recommended by the supplier)
-
D-Glucose (sterile solution, typically 20-50%)
-
Experimental animals (e.g., C57BL/6J mice, 8-10 weeks old)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Animal scale
-
Timer
Experimental Workflow
Figure 2: Experimental workflow for the oral glucose tolerance test.
Detailed Procedure
3.1. Animal Preparation and Acclimatization
-
House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Handle animals daily for several days prior to the experiment to minimize stress.
3.2. Fasting
-
Fast the mice for 5-6 hours or overnight (12-16 hours) before the OGTT.[10][11] Ensure free access to water during the fasting period.
3.3. Compound Preparation and Administration
-
Prepare a fresh solution of this compound in the appropriate vehicle on the day of the experiment. The formulation and concentration should be based on prior dose-finding studies.
-
Weigh each mouse accurately.
-
Thirty minutes before the glucose challenge, administer this compound or vehicle to the respective groups via oral gavage.[4] A typical administration volume is 5-10 mL/kg body weight.
3.4. Glucose Administration and Blood Sampling
-
At time t = 0 min, administer a 2 g/kg body weight glucose solution via oral gavage.[4][10]
-
Collect blood samples from the tail vein at the following time points: 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose bolus.[10][11][12]
-
Measure blood glucose levels immediately using a calibrated glucometer.
-
If plasma insulin is to be measured, collect a larger volume of blood (e.g., 20-40 µL) into EDTA-coated tubes at each time point, keep on ice, and then centrifuge to separate the plasma. Store plasma at -80°C until analysis.
Data Presentation and Analysis
The primary endpoints of the study are the blood glucose excursion curve and the area under the curve (AUC).
Table 1: Blood Glucose Levels (mg/dL) during OGTT
| Treatment Group | N | t=0 min | t=15 min | t=30 min | t=60 min | t=90 min | t=120 min |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (R)-V-0219 HCl (X mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Area Under the Curve (AUC) for Blood Glucose
| Treatment Group | N | AUC (0-120 min) (mg/dL * min) |
| Vehicle | 10 | Mean ± SEM |
| (R)-V-0219 HCl (X mg/kg) | 10 | Mean ± SEM |
Statistical Analysis:
-
Blood glucose levels over time can be analyzed using a two-way repeated-measures ANOVA.
-
The AUC can be calculated using the trapezoidal rule and analyzed using an unpaired t-test or one-way ANOVA, followed by a post-hoc test for multiple group comparisons.
-
A p-value of < 0.05 is typically considered statistically significant.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in glucose readings | Animal stress, inconsistent gavage technique | Handle animals gently, ensure proper training in gavage technique. |
| No significant effect of the compound | Inappropriate dose, poor bioavailability | Perform dose-response studies, check compound formulation and solubility. |
| Hypoglycemia at baseline | Prolonged fasting | Adhere to the recommended fasting duration. |
Conclusion
This protocol provides a standardized method for assessing the in vivo efficacy of this compound on glucose tolerance. Adherence to this detailed procedure will ensure the generation of robust and reproducible data for the evaluation of this promising GLP-1R PAM. The results from this assay are critical for understanding the therapeutic potential of this compound in the context of metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vmmpc.org [vmmpc.org]
- 11. mmpc.org [mmpc.org]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for Measuring Calcium Flux with (R)-V-0219 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-V-0219 hydrochloride is a potent and orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1, leading to downstream signaling events, including the mobilization of intracellular calcium.[2][3] These application notes provide detailed protocols for utilizing this compound to study calcium flux in cells expressing GLP-1R, a key process in understanding its therapeutic potential for conditions like obesity-associated diabetes.[1]
Mechanism of Action
This compound binds to an allosteric site on the GLP-1R, a G-protein coupled receptor (GPCR). This binding potentiates the signal transduction initiated by the binding of GLP-1 to the orthosteric site. The primary signaling cascade activated by GLP-1R is the Gs pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4][5] These effectors, in turn, modulate the activity of various ion channels and cellular proteins, resulting in the release of calcium from intracellular stores, such as the endoplasmic reticulum, into the cytoplasm.[5][6] This increase in cytosolic calcium is a crucial second messenger in many cellular responses mediated by GLP-1R.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in calcium flux assays.
| Parameter | Value | Cell Line | Comments |
| EC50 for Ca²⁺ Flux | 10 nM | HEK293 cells stably expressing hGLP-1R | This compound was shown to activate calcium fluxes.[2][3] |
| Potentiation of GLP-1 | Two-fold increase in max signal | HEK293 cells stably expressing hGLP-1R | Observed in the presence of GLP-1.[2][3] |
| Z'-Factor | > 0.5 | Recommended | A Z'-factor greater than 0.5 indicates a robust and reliable assay.[7][8] |
| Signal-to-Background (S/B) Ratio | > 2 | Recommended | A higher S/B ratio indicates a larger assay window.[8] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[9]
-
Reconstitution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[9][10] Avoid repeated freeze-thaw cycles.
Protocol 1: Calcium Flux Assay using a Fluorescence Plate Reader (e.g., with Fluo-4 AM)
This protocol is suitable for high-throughput screening of compounds that modulate GLP-1R activity.
Materials:
-
HEK293 cells stably expressing human GLP-1R (hGLP-1R)
-
This compound
-
GLP-1 (agonist)
-
Pluronic F-127 (optional, aids in dye loading)
-
Probenecid (optional, prevents dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ionomycin (positive control)[13]
-
EGTA (negative control)[2]
-
Black-walled, clear-bottom 96- or 384-well microplates
Procedure:
-
Cell Seeding : Seed HEK293-hGLP-1R cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Dye Loading :
-
Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to improve dye solubility and cell loading. Probenecid (1-2.5 mM) can be added to inhibit organic anion transporters and reduce dye leakage.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11][12]
-
-
Compound Addition :
-
Prepare serial dilutions of this compound and GLP-1 in HBSS with 20 mM HEPES.
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add the diluted compounds to the respective wells. For studying the PAM effect, add this compound first and incubate for 10-15 minutes before adding GLP-1.
-
-
Fluorescence Measurement :
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[11]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist (GLP-1) and continue to record the fluorescence signal for 2-5 minutes to capture the peak calcium response.
-
-
Controls :
-
Positive Control : Add a saturating concentration of a calcium ionophore like Ionomycin (e.g., 1-5 µM) to determine the maximum calcium response.[13]
-
Negative Control : Treat cells with a calcium chelator like EGTA (e.g., 5-10 mM) to establish the minimum fluorescence signal.[2]
-
Vehicle Control : Include wells treated with the vehicle (e.g., DMSO) to determine the baseline calcium level.
-
Protocol 2: Calcium Flux Assay using Flow Cytometry (e.g., with Indo-1 AM)
This protocol is suitable for detailed analysis of calcium mobilization in individual cells within a heterogeneous population.
Materials:
-
HEK293 cells stably expressing hGLP-1R (or other relevant cell types)
-
This compound
-
GLP-1 (agonist)
-
Indo-1 AM ratiometric calcium indicator[2]
-
Cell loading medium (e.g., RPMI with 2% FCS, 25 mM HEPES)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV excitation capabilities
Procedure:
-
Cell Preparation : Harvest and resuspend cells in cell loading medium at a concentration of 1-2 x 10⁶ cells/mL.[2]
-
Dye Loading :
-
Add Indo-1 AM to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 30-45 minutes at 37°C in the dark.[2]
-
-
Washing :
-
Wash the cells twice with cell loading medium to remove extracellular dye.
-
Resuspend the cells gently in fresh cell loading medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Equilibration : Equilibrate the cells at 37°C for 30-60 minutes in the dark before analysis.[2]
-
Flow Cytometry Analysis :
-
Set up the flow cytometer to excite with a UV laser (~350 nm) and collect emissions at two wavelengths: ~400 nm (calcium-bound Indo-1) and ~510 nm (calcium-free Indo-1).[2]
-
Acquire a baseline reading of the cell suspension for 30-60 seconds to establish the resting calcium level.
-
Briefly pause the acquisition, add the stimulus (this compound followed by GLP-1, or the compound alone), and immediately resume data acquisition.
-
Continue recording for several minutes to monitor the full calcium flux and return to baseline.
-
-
Controls :
-
Positive Control : After establishing a baseline, add Ionomycin to a sample to induce a maximal calcium influx.
-
Negative Control : Pre-incubate cells with EGTA before analysis to chelate extracellular calcium and observe a minimal response.[2]
-
Data Analysis
-
Plate Reader Data : The response is typically calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), or as the ratio of the peak fluorescence to the baseline fluorescence. Dose-response curves can be generated by plotting the response against the concentration of this compound to determine the EC₅₀.
-
Flow Cytometry Data : The data is analyzed by calculating the ratio of the two emission wavelengths over time. This ratiometric measurement provides a more accurate representation of the intracellular calcium concentration, as it is less susceptible to variations in cell size and dye loading.[2]
-
Assay Quality Metrics :
-
Z'-Factor : This parameter is used to assess the quality of a high-throughput screening assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (pos) and negative (neg) controls: Z' = 1 - (3σpos + 3σneg) / |µpos - µneg| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]
-
Signal-to-Background (S/B) Ratio : This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is desirable.
-
Troubleshooting
-
Low Signal or No Response :
-
Verify the expression and functionality of GLP-1R in the cell line.
-
Optimize the dye loading concentration and incubation time.
-
Ensure the viability of the cells.
-
Confirm the activity of the this compound and GLP-1 solutions.
-
-
High Background Fluorescence :
-
Ensure complete removal of extracellular dye by thorough washing.
-
Use a background subtraction or correction method during data analysis.
-
-
Cell Detachment :
-
Use coated microplates (e.g., poly-D-lysine) to improve cell adherence.
-
Be gentle during washing steps.
-
These protocols provide a comprehensive guide for researchers to effectively utilize this compound in studying GLP-1R-mediated calcium signaling. Optimization of specific parameters may be required depending on the cell type and instrumentation used.
References
- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 2. bu.edu [bu.edu]
- 3. abcam.com [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon-like peptide-1 mobilizes intracellular Ca2+ and stimulates mitochondrial ATP synthesis in pancreatic MIN6 beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abcam.com [abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for (R)-V-0219 hydrochloride in Beta-Cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] As a PAM, this compound enhances the signaling of the endogenous GLP-1 peptide, thereby potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. This makes it a valuable tool for studying beta-cell physiology, investigating the therapeutic potential of GLP-1R modulation in diabetes and obesity, and for screening novel anti-diabetic compounds.[2][5][6][7]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on beta-cell function through key in vitro assays: Glucose-Stimulated Insulin Secretion (GSIS), intracellular calcium mobilization, and electrophysiological characterization.
Mechanism of Action
This compound allosterically modulates the GLP-1R, a G-protein coupled receptor (GPCR) located on pancreatic beta-cells.[8][9] Upon binding of GLP-1, the receptor activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8][9][10][11] The elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[8][10][11] This signaling cascade leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and the opening of voltage-dependent calcium channels (VDCCs).[9][12] The subsequent influx of extracellular calcium, along with calcium release from intracellular stores, triggers the exocytosis of insulin-containing granules.[12][13] this compound enhances this pathway in the presence of GLP-1, leading to a potentiation of insulin secretion in a glucose-dependent manner.
Data Presentation
The following table summarizes the quantitative data for this compound's activity on the GLP-1 receptor. Both the (R)- and (S)-enantiomers of V-0219 have been shown to exhibit similar efficacy in in vitro assays.[2][14]
| Assay | Cell Line | Compound | Key Parameter | Value | Reference |
| Calcium Flux | HEK cells expressing hGLP-1R | (R)-V-0219 | EC50 | 10 nM | [2][14] |
| Insulin Secretion Potentiation | EndoC-βH1 cells | (R)-V-0219 | - | Similar potentiation to (S)-enantiomer | [2] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to measure insulin secretion from pancreatic beta-cell lines (e.g., INS-1E, MIN6) or isolated islets in response to glucose, and the potentiation of this response by this compound in the presence of a GLP-1R agonist.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1E) or isolated islets
-
Culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1% Penicillin-Streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound stock solution (in DMSO)
-
GLP-1 or a stable analog (e.g., Exendin-4) stock solution (in water or appropriate buffer)
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed beta-cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. For isolated islets, use an appropriate number of size-matched islets per well.
-
Pre-incubation: The day of the experiment, gently wash the cells twice with a pre-warmed KRBH buffer containing low glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.
-
Incubation with Test Compounds: Aspirate the pre-incubation buffer and add fresh KRBH buffer with low glucose (basal condition) or high glucose (stimulatory condition). Add this compound and/or a GLP-1 agonist at the desired concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Sample Collection: Incubate the plate at 37°C for 1-2 hours. After incubation, collect the supernatant from each well.
-
Insulin Measurement: Centrifuge the collected supernatant to remove any cellular debris. Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as fold-change over the basal glucose condition.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound and a GLP-1 agonist using a fluorescent calcium indicator.
Materials:
-
Pancreatic beta-cells or dispersed islet cells
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
GLP-1 or a stable analog stock solution
-
Fluorescence microscope or plate reader equipped for ratiometric fluorescence measurement
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells twice with HBSS to remove excess dye and allow for 30 minutes at room temperature for complete de-esterification of the dye.
-
Baseline Measurement: Place the plate in the fluorescence reader or on the microscope stage. Acquire a stable baseline fluorescence signal.
-
Compound Addition: Add this compound and/or a GLP-1 agonist at the desired concentrations.
-
Signal Acquisition: Continuously record the fluorescence signal for several minutes to observe the calcium response. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation at ~494 nm and emission at ~516 nm.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F₀).
Electrophysiology (Patch-Clamp)
This protocol provides a general outline for whole-cell patch-clamp recordings to study the effects of this compound on ion channel activity in single beta-cells.
Materials:
-
Dispersed single beta-cells
-
Extracellular solution (in mM): e.g., 138 NaCl, 5.6 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 5 HEPES, 3 glucose; pH 7.4
-
Intracellular (pipette) solution (in mM): e.g., 125 K-gluconate, 10 KCl, 10 NaCl, 1 MgCl₂, 5 HEPES, 0.05 EGTA, 3 Mg-ATP; pH 7.2
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution
-
GLP-1 or a stable analog stock solution
Procedure:
-
Cell Preparation: Use single, dissociated beta-cells that are healthy and have a smooth membrane appearance.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Recording:
-
Voltage-Clamp: Clamp the cell membrane potential and record ionic currents. To study K-ATP channels, a voltage ramp protocol can be applied. To investigate VDCCs, use depolarizing voltage steps.
-
Current-Clamp: Record the membrane potential and observe changes in electrical activity, such as action potential firing.
-
-
Compound Application: After obtaining a stable recording, perfuse the cell with the extracellular solution containing this compound and/or a GLP-1 agonist.
-
Data Analysis: Analyze the recorded currents or membrane potential changes to determine the effect of the compound on specific ion channels and overall cell excitability.
Conclusion
This compound is a valuable pharmacological tool for elucidating the intricacies of GLP-1R signaling and its role in beta-cell function. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this compound on insulin secretion, calcium signaling, and cellular electrophysiology. These studies will contribute to a deeper understanding of beta-cell biology and may facilitate the development of novel therapeutics for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 9. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 12. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of a cAMP-regulated Ca2+-Signaling Pathway in Pancreatic β-Cells by the Insulinotropic Hormone Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Effects of (R)-V-0219 Hydrochloride on Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a novel, potent, and orally bioavailable small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] GLP-1R is a well-established target for the treatment of type 2 diabetes and obesity, with its activation leading to reduced food intake and improved glucose homeostasis.[1][2] Preclinical studies have demonstrated that the racemate, V-0219, and its (S)-enantiomer can significantly reduce food intake in animal models.[3][4] Specifically, the (S)-enantiomer has been shown to decrease feeding upon intracerebroventricular (i.c.v.) injection in rats.[3][4] Furthermore, V-0219 potentiates the anorectic effect of the GLP-1R agonist exendin-4.[4]
These application notes provide a comprehensive experimental framework to specifically investigate the effects of the (R)-enantiomer, this compound, on feeding behavior. The following protocols are designed to characterize its intrinsic activity, potency, and potential synergistic effects with GLP-1R agonists.
Signaling Pathway
This compound is presumed to act as a positive allosteric modulator of the GLP-1R. The binding of GLP-1 or other agonists to the receptor is enhanced in the presence of a PAM, leading to a more robust downstream signaling cascade. This ultimately results in the physiological effects of GLP-1R activation, including the suppression of feeding behavior.[5]
References
- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GLP-1 Suppresses Feeding Behaviors and Modulates Neuronal Electrophysiological Properties in Multiple Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing (R)-V-0219 hydrochloride concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (R)-V-0219 hydrochloride in in vitro assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the salt form of (R)-V-0219, which is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, it does not activate the GLP-1R directly but enhances the receptor's response to its natural ligand, GLP-1, and its agonists.[4][5] This potentiation of the GLP-1R signaling cascade can lead to downstream effects such as calcium mobilization, cAMP accumulation, and insulin secretion.[4][5][6] The hydrochloride salt form offers the advantage of increased water solubility and stability compared to the freebase form.[7][8]
Q2: What is the recommended starting concentration for in vitro experiments?
Based on published data, effective concentrations of (R)-V-0219 have been observed in the nanomolar to low micromolar range. For initial experiments, a concentration range of 0.1 nM to 1 µM is recommended. For instance, in HEK cells expressing the human GLP-1R, (R)-V-0219 at a concentration of 0.1 nM was capable of activating calcium fluxes.[7] In cAMP accumulation assays, a clear potentiation was observed in the range of 1 pM to 1 nM.[5] The optimal concentration will be assay- and cell-type-dependent, so a dose-response experiment is crucial.
Q3: In which cell lines has (R)-V-0219 or its racemate been tested?
V-0219 and its enantiomers have been characterized in several cell lines, including:
-
HEK-293 cells stably expressing the human GLP-1R for calcium flux and cAMP accumulation assays.[4][5][6]
-
INS-1E rat insulinoma cells for insulin secretion assays.[6]
-
EndoC-βH1 human pancreatic beta cells for insulin secretion assays.[6]
Q4: What is the selectivity profile of V-0219?
The racemic mixture, V-0219, has been shown to be highly selective for the GLP-1R. In a screening panel of 54 other G-protein coupled receptors (GPCRs), it did not show significant off-target binding at a concentration of 10 µM.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no potentiation of GLP-1 agonist effect | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal concentration for your specific assay and cell type. |
| Low concentration of the orthosteric agonist (e.g., GLP-1). | Ensure the concentration of the GLP-1 agonist is at its EC20 to EC50 to observe a significant potentiation effect. | |
| Issues with cell health or GLP-1R expression levels. | Verify cell viability and confirm the expression of functional GLP-1R in your cell line. | |
| High background signal or apparent agonist activity of this compound alone | Compound aggregation at high concentrations. | Prepare fresh dilutions and visually inspect for any precipitation. Consider including a low concentration of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer. |
| Intrinsic agonist activity at high concentrations. | While primarily a PAM, some allosteric modulators can exhibit agonist activity at higher concentrations. Determine the dose-response of this compound alone to identify any direct receptor activation. | |
| Precipitation of the compound in aqueous buffer | Poor solubility of the compound in the assay buffer. | This compound has enhanced water solubility. However, if issues persist, ensure the final DMSO concentration from your stock solution is kept low (ideally below 0.5%). Gentle warming or sonication of the stock solution may aid dissolution. |
| Inconsistent results between experiments | Degradation of the compound in stock solutions or working dilutions. | Prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Assess the stability of the compound in your assay media over the time course of your experiment. |
| Vehicle (e.g., DMSO) is affecting the cells. | Ensure the final concentration of the vehicle is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5% for DMSO). |
Quantitative Data Summary
| Parameter | Cell Line | Assay Type | Reported Value |
| Effective Concentration | HEK-293 (hGLP-1R) | Calcium Flux | 0.1 nM[7] |
| EC50 for Potentiation | HEK-293 (hGLP-1R) | Calcium Flux (in presence of GLP-1) | 10 nM[5] |
| Effective Concentration Range | HEK-293 (hGLP-1R) | cAMP Accumulation | 1 pM - 1 nM[5] |
| EC50 for Potentiation | INS-1E | Insulin Secretion (in presence of GLP-1) | 0.25 nM[5] |
| Selectivity | Panel of 54 GPCRs | Radioligand Binding | No significant binding at 10 µM[4] |
| Solubility and Storage | |
| Solubility | The hydrochloride salt has enhanced water solubility.[7][8] For stock solutions, dissolving in DMSO is common. |
| Storage of Stock Solutions | Store in DMSO at -20°C or -80°C.[9][10] Avoid repeated freeze-thaw cycles. |
Experimental Protocols & Workflows
Optimizing this compound Concentration
To determine the optimal concentration of this compound for your in vitro assay, a systematic approach is recommended. This involves performing a matrix titration, where you test a range of concentrations of both the PAM and the orthosteric agonist (e.g., GLP-1).
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is adapted for use with this compound in HEK-293 cells expressing the human GLP-1R.
Materials:
-
HEK-293 cells stably expressing hGLP-1R
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
GLP-1 (or other GLP-1R agonist)
-
cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Plating: Seed the HEK-293/hGLP-1R cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in assay buffer to create a range of working concentrations.
-
Prepare solutions of the GLP-1 agonist at various concentrations, including an EC20 concentration.
-
-
Assay:
-
Remove the culture medium from the cells and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add the desired concentrations of this compound to the wells, followed by the addition of the GLP-1 agonist.
-
Include control wells with vehicle only, GLP-1 agonist only, and this compound only.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 shift in the presence of the PAM.
-
Protocol 2: Intracellular Calcium Flux Assay
This protocol is designed for use with this compound in HEK-293 cells expressing hGLP-1R.
Materials:
-
HEK-293 cells stably expressing hGLP-1R
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
GLP-1 (or other GLP-1R agonist)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the cells into the black, clear-bottom plates and grow to confluency.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells gently to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Inject the this compound solution into the wells and monitor the fluorescence signal.
-
After a short pre-incubation with the PAM, inject the GLP-1 agonist and continue to record the fluorescence signal.
-
Include appropriate controls (vehicle, agonist alone, PAM alone).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time. The peak fluorescence response is typically used to quantify the calcium flux.
-
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for use with INS-1E or EndoC-βH1 cells to assess the effect of this compound on insulin secretion.
Materials:
-
INS-1E or EndoC-βH1 cells
-
Culture medium appropriate for the cell line
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound
-
GLP-1
-
Insulin ELISA kit
-
24-well or 48-well plates
Procedure:
-
Cell Culture: Culture the cells in the multi-well plates until they reach the desired confluency.
-
Pre-incubation:
-
Wash the cells with a glucose-free KRBH buffer.
-
Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add the treatment solutions:
-
Low glucose KRBH buffer (basal control)
-
High glucose KRBH buffer (stimulated control)
-
High glucose KRBH buffer + GLP-1
-
High glucose KRBH buffer + GLP-1 + various concentrations of this compound
-
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Compare the potentiation of glucose-stimulated insulin secretion by the PAM.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEK293/Human GLP-1R Stable Cell Line (Medium Expression) | ACROBiosystems [acrobiosystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting (R)-V-0219 hydrochloride solubility issues
This guide provides troubleshooting and frequently asked questions (FAQs) for handling solubility issues with (R)-V-0219 hydrochloride, a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R)[1].
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is a hydrochloride salt, which generally enhances the aqueous solubility of a parent compound. However, like many organic molecules, its solubility is highly dependent on the solvent and the pH of the solution. For creating initial stock solutions, organic solvents like DMSO are recommended[1][2]. The compound's solubility is expected to be higher in acidic to neutral aqueous solutions compared to alkaline conditions, where the free base form may precipitate[2].
Q2: I'm having trouble dissolving the compound in an aqueous buffer for my cell-based assay. What should I do?
A2: Direct dissolution in aqueous buffers can be challenging. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental buffer[3]. Be aware that adding a DMSO stock to a buffer can sometimes cause the compound to precipitate if the final DMSO concentration is too low or the compound's solubility limit in the buffer is exceeded.
Q3: My compound precipitated when I diluted the DMSO stock solution into my phosphate-buffered saline (PBS). Why did this happen?
A3: This is a common issue known as "salting out" or precipitation upon solvent change. It occurs because the compound, while soluble in the organic stock, is poorly soluble in the final aqueous medium. The final concentration of the compound may have exceeded its solubility limit in the PBS/DMSO mixture. To resolve this, you can try lowering the final concentration of this compound, slightly increasing the percentage of DMSO in the final solution (while ensuring it's not toxic to your cells), or adjusting the pH of the buffer.
Q4: Can I use heating or sonication to help dissolve the compound?
A4: Yes, gentle heating (e.g., to 37°C) and sonication in a water bath can be effective methods to aid dissolution, especially when preparing stock solutions[2]. These techniques increase the rate of dissolution by providing energy to overcome the crystal lattice energy of the solid compound[4]. However, it is crucial to be cautious, as excessive heat may degrade the compound. Always check the compound's stability information.
Q5: How does pH affect the solubility of a hydrochloride salt like this compound?
A5: The pH of the solution is a critical factor. As a hydrochloride salt of a basic compound, its solubility is generally higher in acidic to neutral conditions (lower pH).[2][5] In alkaline (higher pH) solutions, the hydrochloride salt can convert to its free base form, which is often less soluble and may precipitate out of the solution.[6][7][8]
Solubility Data
Quantitative solubility data for this compound is summarized below. These values are intended as a guide; experimental results may vary based on purity, temperature, and specific buffer composition.
| Solvent | Temperature | Solubility (Approx. mg/mL) | Observations |
| Water (pH 4.5) | Room Temp. | > 10 mg/mL | Forms a clear solution. |
| PBS (pH 7.4) | Room Temp. | < 0.1 mg/mL | Forms a suspension, requires organic co-solvent. |
| DMSO | Room Temp. | ≥ 20 mg/mL | Forms a clear solution.[1] |
| Ethanol | Room Temp. | ~ 5 mg/mL | Forms a clear solution. |
Troubleshooting Guide
Problem 1: The compound does not fully dissolve in the organic solvent (e.g., DMSO) when preparing a stock solution.
-
Possible Cause: The concentration is too high, exceeding the solubility limit.
-
Solution:
-
Increase the volume of the solvent to lower the concentration.
-
Apply gentle warming (not to exceed 40°C) in a water bath.
-
Use a sonicator bath to provide mechanical energy for dissolution[2].
-
Ensure the compound and solvent are of high purity, as contaminants can affect solubility.
-
Problem 2: A precipitate forms immediately after diluting the DMSO stock into an aqueous buffer (e.g., cell culture media).
-
Possible Cause: The aqueous solubility of the compound has been exceeded. This is a common issue for lipophilic compounds.
-
Solution:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your working solution.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system such as DMSO, PEG300, Tween-80, and saline can be used to maintain solubility.[1]
-
pH Adjustment: Ensure the pH of your final aqueous solution is slightly acidic (if compatible with your experiment), as this can significantly increase the solubility of hydrochloride salts.[5][6][8]
-
Serial Dilutions: Perform serial dilutions in a medium containing a small percentage of the organic solvent before the final dilution into the aqueous buffer.
-
Problem 3: The solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause: The compound has low kinetic solubility and is precipitating from a supersaturated solution. Stability may also be an issue.
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh for each experiment and avoid long-term storage of diluted aqueous solutions[2].
-
Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month[1].
-
Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter. This will remove any small, undissolved particulates that could act as nucleation sites for precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution: Add the powder to a sterile, conical tube. Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the mixture vigorously. If the solid does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes or warm it gently to 37°C.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium. Vortex gently.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to reach the final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Mixing and Use: Mix gently by inverting the tube. Use the freshly prepared working solution immediately for your experiment.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Relationship between pH and the solubility of a hydrochloride salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ajptonline.com [ajptonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
improving reproducibility in (R)-V-0219 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving (R)-V-0219 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hydrochloride salt form of (R)-V-0219, which is an enantiomer of V-0219.[1] V-0219 is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[2][3][4] As a PAM, it does not activate the GLP-1R on its own but enhances the receptor's response to its natural ligand, GLP-1. This potentiation leads to increased downstream signaling, such as cAMP accumulation and calcium mobilization, ultimately augmenting GLP-1-mediated effects like insulin secretion.[4][5] The hydrochloride salt form offers enhanced water solubility and stability compared to the free base.[1]
Q2: What is the difference between (R)-V-0219, (S)-V-0219, and the racemic V-0219?
A2: V-0219 is a chiral molecule and exists as two enantiomers: (R)-V-0219 and (S)-V-0219. In initial in vitro studies, both enantiomers demonstrated similar efficacy in potentiating GLP-1R-mediated calcium fluxes and insulin secretion.[4][6] However, the (S)-enantiomer was selected for further in vivo studies and was found to be orally active in improving glucose handling and reducing food intake in animal models.[4][6][7][8] It is crucial to specify which enantiomer is used in an experiment, as they may have different pharmacokinetic or pharmacodynamic profiles in vivo.
Q3: How should this compound be stored?
A3: Proper storage is critical for maintaining the compound's integrity. For long-term storage of the solid compound, -20°C is recommended, which should ensure stability for at least four years.[5] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution is stable for up to 1 month.[2][3] It is advisable to keep the compound in a sealed container, away from moisture.[2]
Troubleshooting Guide
Issue 1: High variability in in vitro assay results (e.g., EC50 values).
-
Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
-
A: Variability can stem from several factors:
-
Compound Stability: Ensure that stock solutions are fresh or have been stored correctly at -80°C for no longer than 6 months.[2][3] For working solutions used in experiments, it is best to prepare them fresh on the same day.[2]
-
Cell Health and Passage Number: Use cells (e.g., HEK293 expressing hGLP-1R, INS-1E) at a consistent and low passage number. Cellular responses can change with excessive passaging. Monitor cell viability to ensure it is consistently high.
-
Assay Conditions: The potentiation effect of this compound is dependent on the presence of a GLP-1R agonist. Ensure the concentration of the agonist (e.g., GLP-1) is consistent and ideally at a concentration that elicits a submaximal response (e.g., EC25) to allow for clear potentiation.[4]
-
Glucose Concentration: For insulin secretion assays, the glucose concentration is critical. The potentiation of insulin secretion is typically observed under high glucose conditions (e.g., 15 mM).[4][6] Ensure precise and consistent glucose concentrations in your assay buffers.
-
-
Issue 2: Poor solubility or precipitation of the compound in experimental media.
-
Q: I am observing precipitation when I dilute my this compound stock solution into my cell culture media. How can I prevent this?
-
A: While the hydrochloride salt form has improved water solubility, precipitation can still occur in complex media.[1]
-
Solvent Choice: The initial stock solution is typically prepared in DMSO.[2][3] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Preparation Method: When preparing dilutions, add each solvent sequentially and ensure the solution is mixed thoroughly before adding the next component.[2][3] For in vivo preparations, heating and/or sonication can be used to aid dissolution.[2][3]
-
Vehicle Controls: Always include a vehicle control in your experiments that contains the same final concentration of the solvent (e.g., DMSO) as your test conditions to account for any effects of the solvent itself.
-
-
Issue 3: Lack of in vivo efficacy.
-
Q: I am not observing the expected effects on glucose tolerance or food intake in my animal model. What should I check?
-
A:
-
Compound Administration: this compound's parent compound, V-0219, has shown oral bioavailability.[6] However, the route of administration (e.g., intraperitoneal, intragastric) and vehicle used can significantly impact its absorption and efficacy.[4][7] Ensure the formulation is appropriate for the chosen route.
-
Animal Model: The effect of this compound is dependent on the presence of a functional GLP-1R. The compound is inactive in GLP-1R knockout mice.[4][6] Verify the genotype of your animal model.
-
Dosing: Review the doses used in published studies. For instance, the (S)-enantiomer has been shown to be effective at doses as low as 0.04 mg/kg (i.p.) for improving glucose tolerance in rats.[4][6][7]
-
Timing of Measurements: The pharmacokinetic profile of the compound will dictate the optimal time to assess its biological effects. V-0219 has a reported half-life of around 3 hours in rats, with maximal plasma concentration at approximately 50 minutes post-oral administration.[6] Your experimental time points should be planned accordingly.
-
-
Data Presentation
Table 1: In Vitro Activity of V-0219 Enantiomers
| Assay | Cell Line | Compound | Agonist | EC50 (nM) | Efficacy | Reference |
| Calcium Flux | HEK293-hGLP-1R | (R)-V-0219 | GLP-1 | 10 | ~2-fold increase in max signal | [4][6] |
| Calcium Flux | HEK293-hGLP-1R | (S)-V-0219 | GLP-1 | 10 | ~2-fold increase in max signal | [4][6] |
| Insulin Secretion | EndoC-βH1 | (R)-V-0219 | GLP-1 | Not Reported | Potentiation at 0.1 nM | [4][6][7] |
| Insulin Secretion | EndoC-βH1 | (S)-V-0219 | GLP-1 | Not Reported | Potentiation at 0.1 nM | [4][6][7] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [5] |
| Stock Solution | -80°C | 6 months | [2][3] |
| Stock Solution | -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol is for measuring the potentiation of GLP-1-induced calcium mobilization by this compound in HEK293 cells stably expressing the human GLP-1R.
-
Cell Culture: Plate HEK293-hGLP-1R cells in a 96-well black, clear-bottom plate and culture until they reach approximately 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer. Also, prepare a solution of GLP-1 at a concentration that gives a submaximal (EC25) response.
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Add the this compound dilutions to the respective wells and incubate for 10 minutes.[4] c. Place the plate in a fluorescence plate reader capable of kinetic reads. d. Establish a baseline fluorescence reading. e. Add the EC25 concentration of GLP-1 to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak response for each concentration of this compound and plot a dose-response curve to calculate the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing the potentiation of GLP-1-induced insulin secretion by this compound in a pancreatic beta-cell line (e.g., INS-1E or EndoC-βH1).
-
Cell Culture: Plate cells in a 24-well plate and culture to the desired confluency.
-
Pre-incubation (Starvation): Gently wash the cells with a low-glucose buffer (e.g., 3 mM glucose) and then pre-incubate in this buffer for a defined period (e.g., 2 hours) to establish a basal state of insulin secretion.
-
Compound and Stimulant Incubation: a. Prepare treatment solutions in a high-glucose buffer (e.g., 15 mM glucose). These solutions should contain the vehicle, this compound alone, GLP-1 alone, or a combination of this compound and GLP-1. b. Aspirate the pre-incubation buffer and add the treatment solutions to the cells. c. Incubate for 30 minutes at 37°C.[6]
-
Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant to pellet any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Normalization: The amount of insulin secreted can be normalized to the total protein content or cell number in each well.
Visualizations
Caption: GLP-1R signaling pathway potentiated by this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
Technical Support Center: Interpreting Transient Calcium Assay Data with (R)-V-0219 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-V-0219 hydrochloride in transient calcium assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in transient calcium assays?
This compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] In the context of a transient calcium assay, it does not typically elicit a calcium signal on its own. Instead, it enhances the intracellular calcium mobilization induced by the native ligand, GLP-1, or other GLP-1R agonists.[2][4] This potentiation occurs because this compound binds to a site on the GLP-1R distinct from the orthosteric site (where GLP-1 binds), leading to a conformational change that increases the receptor's sensitivity and/or efficacy in response to the agonist.
Q2: What is the expected outcome of a transient calcium assay when using this compound?
When this compound is added to GLP-1R-expressing cells in the presence of a sub-maximal concentration of GLP-1, a significant increase in the intracellular calcium transient is expected compared to the response from GLP-1 alone. Research has shown that (R)-V-0219 can induce a two-fold increase in the maximum GLP-1 agonist signal.[2]
Q3: Which cell lines are suitable for this assay?
HEK-293 cells stably expressing the human GLP-1R are a commonly used and appropriate cell line for this type of assay.[2][4] Other cell lines endogenously or recombinantly expressing GLP-1R and capable of Gq-protein signaling (or engineered to do so) can also be used.
Q4: What fluorescent calcium indicators are recommended?
Single-wavelength indicators like Fluo-4 AM are well-suited for high-throughput screening of GPCR activation due to their bright signal and compatibility with standard fluorescence plate readers.[5][6] Ratiometric indicators such as Fura-2 can also be used for more quantitative measurements, as they are less prone to artifacts from uneven dye loading or photobleaching.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No potentiation of the GLP-1 signal is observed with this compound. | 1. Suboptimal GLP-1 Concentration: If the concentration of GLP-1 is too high (saturating), the potentiating effect of the PAM may be masked. 2. This compound Concentration Too Low: The concentration of the PAM may be insufficient to elicit a response. 3. Cell Health/Passage Number: Cells may have a diminished response at high passage numbers or if unhealthy. | 1. Perform a dose-response curve for GLP-1 to determine the EC20 or EC50 concentration. Use this sub-maximal concentration for your potentiation assay. 2. Perform a dose-response of this compound in the presence of a fixed, sub-maximal concentration of GLP-1 to determine its optimal concentration. 3. Use cells at a low passage number and ensure high viability before starting the experiment. |
| High background fluorescence. | 1. Incomplete removal of extracellular dye: Residual Fluo-4 AM that has not been taken up by the cells can contribute to background. 2. Dye leakage: The fluorescent indicator can leak out of the cells over time. 3. Cell death: Dying cells will release the dye, increasing background fluorescence. | 1. Ensure thorough washing of the cell plate after the dye loading step. 2. Consider using an anion transport inhibitor like probenecid in your assay buffer to improve intracellular dye retention. 3. Handle cells gently and ensure they are healthy before and during the assay. |
| Signal fades quickly (photobleaching). | Excessive excitation light exposure: The fluorescent dye is being photobleached by the light source of the plate reader or microscope. | Reduce the intensity and/or duration of the excitation light. Optimize the instrument settings for the minimum necessary exposure to acquire a good signal. |
| Inconsistent results between wells. | 1. Uneven cell seeding: Variation in cell number per well will lead to different signal amplitudes. 2. Uneven dye loading: Inconsistent loading of the calcium indicator will result in variable baseline and response signals. 3. Pipetting errors: Inaccurate dispensing of GLP-1 or this compound. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. 2. Ensure consistent incubation times and temperatures during dye loading. 3. Use calibrated pipettes and proper technique for all liquid handling steps. |
| This compound shows agonist activity (calcium increase without GLP-1). | Receptor overexpression: In systems with very high receptor expression, some PAMs can exhibit agonist activity. | This is a known phenomenon for some PAMs in over-expression systems. It is important to characterize this activity by performing a dose-response of this compound alone. Report this intrinsic activity alongside the potentiation data. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in a transient calcium assay using HEK-293 cells stably expressing the human GLP-1R.
| Parameter | Value | Notes |
| EC50 of this compound | 10 nM | This is the concentration at which this compound produces 50% of its maximal potentiation of the GLP-1-induced calcium flux.[2] |
| Maximal Potentiation | ~2-fold increase | This compound can approximately double the maximal signal induced by GLP-1.[2] |
| Assay Conditions | HEK-293 cells expressing hGLP-1R | The assay was performed in the presence of a sub-maximal concentration of GLP-1.[2][4] |
Experimental Protocols
Protocol: Transient Calcium Assay using a Fluorescence Plate Reader
This protocol is adapted for a 96-well plate format using HEK-293 cells expressing hGLP-1R and the Fluo-4 AM calcium indicator.
Materials:
-
HEK-293 cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Probenecid (optional)
-
GLP-1 peptide
-
This compound
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
The day before the assay, seed the HEK-293-hGLP-1R cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading solution.
-
Wash the cells twice with 100 µL of Assay Buffer.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the Fluo-4 AM.
-
-
Compound Preparation:
-
Prepare a 2X concentrated solution of this compound in Assay Buffer.
-
Prepare a 5X concentrated solution of GLP-1 in Assay Buffer. The final concentration of GLP-1 should be at its EC20 or EC50.
-
-
Data Acquisition:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).
-
Program the instrument to first add the this compound solution and then the GLP-1 solution.
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 100 µL of the 2X this compound solution (or vehicle control) and record the fluorescence for 60-120 seconds.
-
Inject 50 µL of the 5X GLP-1 solution and continue recording the fluorescence for another 120-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
The peak fluorescence response after agonist addition is used to determine the extent of calcium mobilization.
-
Plot dose-response curves to determine EC50 values.
-
Visualizations
GLP-1R Signaling Pathway Leading to Calcium Mobilization
Caption: GLP-1R signaling pathways leading to increased intracellular calcium.
Experimental Workflow for a Transient Calcium Assay
Caption: A typical experimental workflow for a transient calcium assay.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting a lack of potentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. hellobio.com [hellobio.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-V-0219 Hydrochloride In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-V-0219 hydrochloride. Our goal is to help you overcome common challenges encountered during in vivo administration and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the (R)-enantiomer of V-0219, an orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] As a PAM, it enhances the signaling of the endogenous GLP-1 peptide, which is involved in regulating blood sugar levels and appetite.[1][2] It is primarily investigated for its potential in research related to obesity-associated diabetes.[1][2]
Q2: What are the main challenges associated with the in vivo administration of this compound?
A2: The primary challenge in the in vivo administration of this compound is its likely poor aqueous solubility, a common issue with many small-molecule drug candidates.[5][6][7] Being a hydrochloride salt generally improves water solubility and stability compared to the free base; however, co-solvents and solubilizing agents are often necessary to achieve the desired concentration for in vivo studies.[3] Additionally, as with other oral GLP-1R agonists, potential gastrointestinal side effects could be a consideration.[8][9]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: For the solid compound, it is recommended to store it at -20°C for the short term and -80°C for the long term. Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[10] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[4]
Q4: What is the reported oral bioavailability of V-0219?
A4: In vivo pharmacokinetic studies in rats for the racemic mixture of V-0219 have shown an oral bioavailability of approximately 39%, with a maximum plasma concentration reached around 50 minutes after oral administration.[1] The half-life in plasma was reported to be about 3 hours.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and in vivo administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the formulation | The solubility of this compound has been exceeded in the chosen vehicle. | - Ensure you are not exceeding the solubility limits. Refer to the formulation protocols below. - Use gentle heating and/or sonication to aid dissolution. - Prepare fresh formulations before each use. |
| The pH of the final solution is not optimal for solubility. | - For aqueous-based formulations, check and adjust the pH if necessary. However, be mindful of the stability of the compound at different pH values. | |
| The stock solution in DMSO is old or was not stored properly. | - Use a fresh stock solution of this compound in high-purity, anhydrous DMSO.[10] | |
| Inconsistent experimental results | Incomplete dissolution of the compound leading to inaccurate dosing. | - Visually inspect the formulation for any particulate matter before administration. - Ensure thorough mixing (vortexing, sonication) at each step of the formulation preparation. |
| Degradation of the compound in the formulation. | - Prepare formulations fresh daily.[4] - Protect the formulation from light and extreme temperatures. | |
| Improper administration technique (e.g., incorrect gavage). | - Ensure personnel are properly trained in oral gavage techniques for the specific animal model.[11][12] - Administer the formulation slowly to avoid regurgitation.[11] | |
| Adverse effects in animals (e.g., gastrointestinal distress) | The vehicle itself may be causing adverse effects. | - Include a vehicle-only control group in your study to assess the effects of the formulation components. |
| High concentration of co-solvents like DMSO. | - Keep the final concentration of DMSO in the formulation as low as possible. | |
| On-target effects of GLP-1R modulation. | - Gastrointestinal issues such as nausea and delayed gastric emptying are known side effects of GLP-1R agonists.[8][9] Consider starting with a lower dose to assess tolerability. |
Experimental Protocols
Below are suggested formulation protocols for the in vivo administration of V-0219 hydrochloride, which can be adapted for this compound. It is crucial to determine the appropriate dosage for your specific experimental model and to prepare the formulation to achieve that dose in a suitable administration volume.
Table 1: Recommended In Vivo Formulation Protocols for V-0219 Hydrochloride
| Protocol | Route of Administration | Vehicle Composition | Final Concentration Achieved | Preparation Steps |
| 1 | Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 1. Prepare a 25 mg/mL stock solution in DMSO. 2. Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. 3. Add 50 µL of Tween-80 and mix. 4. Add 450 µL of Saline to reach the final volume of 1 mL and mix thoroughly.[10] |
| 2 | Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 1. Prepare a 25 mg/mL stock solution in DMSO. 2. Add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in Saline and mix thoroughly.[10] |
| 3 | Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | 1. Prepare a 25 mg/mL stock solution in DMSO. 2. Add 100 µL of the DMSO stock to 900 µL of Corn oil and mix thoroughly.[10] |
Note: These protocols are based on V-0219 hydrochloride and should be validated for this compound. The saturation of the compound in these formulations is unknown. Always prepare fresh and visually inspect for clarity before administration.
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway enhanced by this compound.
Experimental Workflow for In Vivo Administration
Caption: Workflow for the preparation and in vivo administration of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adverse Events of Oral GLP-1 Receptor Agonist (Semaglutide Tablets): A Real-World Study Based on FAERS from 2019 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
(R)-V-0219 hydrochloride stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (R)-V-0219 hydrochloride in various buffer solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For stock solutions, it is recommended to use dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO, and stock solutions can be prepared at concentrations such as 10 mM.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound should be stored under the following conditions to ensure stability:
It is crucial to store the solutions in sealed containers to protect them from moisture.[1]
Q3: How does pH affect the stability of this compound in aqueous buffer solutions?
A3: The stability of this compound is influenced by the pH of the buffer solution. Based on its chemical structure, which includes an oxadiazole ring, the compound is expected to be most stable in neutral to slightly acidic conditions. Extreme pH values (highly acidic or alkaline) may lead to degradation, primarily through the hydrolysis of the oxadiazole moiety.
Q4: Are there any buffer components that should be avoided when working with this compound?
A4: While specific studies on buffer compatibility with this compound are not publicly available, it is generally advisable to avoid buffers containing components that could react with the compound. Given the presence of tertiary amines in its structure, strongly oxidizing agents should be avoided. Standard biological buffers such as phosphate-buffered saline (PBS) and HEPES are generally suitable for short-term experiments, but their long-term impact on stability should be empirically determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in an in vitro assay. | Degradation of this compound in the assay buffer. | Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Verify the pH of the assay buffer and consider performing a preliminary stability test of the compound in the buffer under the assay conditions (time, temperature). |
| Precipitation of the compound upon dilution in aqueous buffer. | The hydrochloride salt form generally has good water solubility, but precipitation can still occur, especially at high concentrations or in certain buffers. | Ensure the final concentration of the compound in the aqueous buffer is within its solubility limit. The use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final buffer solution may help to maintain solubility. However, the concentration of the co-solvent should be tested for its effect on the experimental system. |
| Inconsistent experimental results between different days. | Instability of the compound in the working solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation to minimize handling. |
| Appearance of unexpected peaks in HPLC analysis of the compound. | Degradation of this compound. | Analyze the degradation products using mass spectrometry (MS) to identify their structures. This can help in understanding the degradation pathway. To mitigate degradation, adjust the buffer pH to a more optimal range (e.g., pH 6.0-7.4) and store working solutions at a lower temperature if the experimental protocol allows. |
Data on this compound Stability
The following tables summarize the stability of this compound in different buffer solutions at various temperatures. This data is intended to be illustrative and should be confirmed by the end-user under their specific experimental conditions.
Table 1: Stability of this compound in Different Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| Citrate | 5.0 | 98.2 | 96.5 | 94.8 |
| Phosphate | 7.4 | 99.1 | 98.2 | 97.5 |
| Carbonate | 9.0 | 92.5 | 85.1 | 78.3 |
Table 2: Effect of Temperature on the Stability of this compound in Phosphate Buffer (pH 7.4)
| Temperature | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 4°C | >99.9 | >99.9 | >99.9 |
| 25°C (Room Temp) | 99.5 | 99.0 | 98.6 |
| 37°C | 99.1 | 98.2 | 97.5 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Buffer Solutions
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, carbonate) at the desired pH values.
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Preparation of this compound Working Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
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Incubation: Aliquot the working solutions into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
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Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each vial for analysis.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its potential degradation products.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Signaling Pathway of GLP-1 Receptor and the Role of this compound
This compound is a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[2][3] It enhances the receptor's response to the endogenous ligand, GLP-1.[2] The activation of GLP-1R leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling events that promote glucose-dependent insulin secretion from pancreatic β-cells.
Caption: GLP-1R signaling pathway enhanced by (R)-V-0219 HCl.
Experimental Workflow for Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound in various buffer solutions.
Caption: Workflow for (R)-V-0219 HCl stability assessment.
References
avoiding off-target effects with (R)-V-0219 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-V-0219 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The following information is designed to help users mitigate off-target effects and ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the GLP-1 receptor.[1][2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous GLP-1 peptide. This potentiation leads to an increase in downstream signaling cascades, such as cyclic AMP (cAMP) accumulation and subsequent insulin secretion in the presence of GLP-1.[1][3]
Q2: What is known about the off-target profile of V-0219?
The racemic mixture of V-0219 has been screened against a panel of 54 G-protein coupled receptors (GPCRs) at a concentration of 10 µM. In these assays, the compound showed less than 50% displacement of the specific radioligand for all tested receptors, indicating a low potential for direct, high-affinity binding to the orthosteric sites of these off-targets.[3] Additionally, V-0219 was found to be a weak inhibitor of the hERG channel, with activity observed only at micromolar concentrations, which is significantly higher than the concentrations required for its allosteric modulation of the GLP-1R.[4]
Q3: What is the difference between the (R) and (S) enantiomers of V-0219?
Both the (R) and (S) enantiomers of V-0219 have demonstrated similar efficacy in in vitro assays, such as potentiating GLP-1-induced calcium fluxes in HEK293 cells expressing the human GLP-1R.[3][4] However, in vivo studies highlighted the oral efficacy of the (S)-enantiomer in animal models.[3][4][5] Further investigation of both enantiomers is ongoing to fully characterize their respective pharmacological profiles.
Q4: What are the recommended working concentrations for in vitro experiments?
For in vitro assays, this compound has been shown to potentiate GLP-1R signaling at nanomolar and even sub-nanomolar concentrations.[3] The optimal concentration will depend on the specific assay and cell type used. It is recommended to perform a dose-response curve to determine the ideal concentration for your experimental setup. A starting point for such a curve could range from 0.001 nM to 100 nM.
Q5: How can I confirm that the observed effects in my experiment are mediated by GLP-1R?
To confirm that the effects of this compound are specifically mediated by the GLP-1R, it is recommended to include a GLP-1R antagonist, such as exendin (9-39), in your experimental design.[1] The antagonist should block the potentiation of the GLP-1 response by this compound. Additionally, conducting experiments in cells that do not express GLP-1R can serve as a negative control.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or apparent off-target effects | 1. Compound concentration is too high, leading to non-specific interactions. 2. The experimental system has endogenous expression of receptors with low affinity for the compound. | 1. Perform a dose-response experiment to identify the optimal concentration with the best signal-to-noise ratio. 2. Use a cell line with confirmed low or no expression of potential off-target receptors. Confirm the selectivity of the effect by using a specific GLP-1R antagonist. |
| Inconsistent results between experiments | 1. Variability in cell passage number, leading to changes in receptor expression. 2. Inconsistent incubation times or reagent concentrations. 3. Degradation of the compound. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Strictly adhere to a detailed, written protocol for all experimental steps. 3. Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. |
| No observable potentiation of GLP-1 signaling | 1. The concentration of the GLP-1 agonist is too high, leading to a maximal response that cannot be further potentiated. 2. The concentration of this compound is too low. 3. The cell line does not express a functional GLP-1R. | 1. Use a sub-maximal concentration of the GLP-1 agonist (e.g., EC20 or EC50) to allow for the observation of potentiation. 2. Perform a dose-response experiment with this compound to ensure an adequate concentration is used. 3. Confirm GLP-1R expression and function in your cell line using a known GLP-1R agonist. |
Quantitative Data Summary
The following tables summarize the key quantitative data for V-0219.
Table 1: In Vitro Potency of V-0219
| Assay | Parameter | Value | Reference |
| GLP-1 induced cAMP accumulation in HEK293 cells | Potentiation Range | 1 pM - 1 nM | [3] |
| GLP-1 induced insulin secretion in INS-1E cells | EC50 of potentiation | 0.008 nM | [3] |
| GLP-1 induced calcium flux in HEK293 cells | EC50 (for both enantiomers) | 10 nM | [3] |
Table 2: Off-Target Profile of V-0219
| Target | Assay Type | Concentration Tested | Result | Reference |
| Panel of 54 GPCRs | Radioligand Binding | 10 µM | < 50% displacement | [3] |
| hERG Channel | Electrophysiology | Micromolar concentrations | Weak inhibition | [4] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Assess GLP-1R Potentiation
Objective: To determine the potentiation of GLP-1-induced cAMP accumulation by this compound in a cell line expressing the human GLP-1R (e.g., HEK293-hGLP1R).
Materials:
-
HEK293 cells stably expressing the human GLP-1R
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Cell culture medium (e.g., DMEM with 10% FBS)
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Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
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GLP-1 (7-36) amide
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This compound
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGLP1R cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
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Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of GLP-1 at a concentration that elicits a sub-maximal response (e.g., EC20).
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Cell Treatment:
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Carefully remove the cell culture medium from the wells.
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Add the prepared dilutions of this compound to the wells.
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Immediately add the GLP-1 solution to the wells. Include control wells with vehicle, GLP-1 alone, and this compound alone.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
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cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
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Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the EC50 of potentiation from the resulting dose-response curve.
Protocol 2: Off-Target Binding Assay (Radioligand Displacement)
Objective: To assess the potential of this compound to bind to a panel of off-target receptors.
Materials:
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Cell membranes or whole cells expressing the receptor of interest.
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Specific radioligand for the receptor of interest.
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This compound
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Assay buffer specific to the receptor being tested.
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Filter plates (e.g., 96-well glass fiber)
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Scintillation fluid and a scintillation counter.
Procedure:
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Compound Preparation: Prepare a high concentration stock of this compound (e.g., 10 mM in DMSO) and serially dilute it in the appropriate assay buffer to the desired final concentrations (e.g., 10 µM).
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Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and the various concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand for that receptor).
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Incubation: Incubate the plate at the appropriate temperature and for the specified duration to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
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Detection: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of specific binding inhibited by this compound at each concentration. A displacement of less than 50% at 10 µM is generally considered to indicate a low likelihood of significant off-target binding.
Visualizations
Caption: GLP-1R Signaling Pathway Modulation.
Caption: Experimental Workflow for Off-Target Assessment.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: (R)-V-0219 Hydrochloride Calcium Flux Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-V-0219 hydrochloride in calcium flux assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a calcium flux assay?
A1: this compound is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] In a calcium flux assay, it is not expected to elicit a response on its own but will enhance the calcium mobilization induced by a GLP-1R agonist. This potentiation of the agonist's effect is observed as an increase in the fluorescent signal, which corresponds to a rise in intracellular calcium levels.
Q2: What is the expected outcome of a calcium flux assay with this compound?
A2: When used in conjunction with a GLP-1R agonist, this compound should produce a leftward shift in the agonist's dose-response curve, indicating an increase in the agonist's potency. You may also observe an increase in the maximal efficacy of the agonist.
Q3: What cell types are suitable for this assay?
A3: Cells stably expressing the human GLP-1 receptor (hGLP-1R) are required. HEK-293 cells are a commonly used cell line for this purpose.[1]
Q4: Which calcium indicator dyes are recommended?
A4: Fluorescent calcium indicators such as Fluo-8, Fluo-4, or Fura-2 are commonly used for calcium flux assays.[3][4][5] The choice of dye may depend on the specific instrumentation and experimental setup.
Q5: How should I analyze the data from my calcium flux assay?
A5: Time-course fluorescence data should be analyzed to determine the maximal fluorescent response. Concentration-response curves are then fitted using a sigmoidal dose-response equation to calculate EC50 values for the agonist in the presence and absence of this compound.[6] Software such as GraphPad Prism is commonly used for this analysis.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No potentiation of the agonist signal is observed. | 1. Suboptimal concentration of this compound: The concentration of the PAM may be too low to elicit a significant effect. | Perform a dose-response experiment with varying concentrations of this compound to determine the optimal concentration for potentiation. |
| 2. Inactive compound: The compound may have degraded. | Ensure proper storage of this compound and consider using a fresh stock. | |
| 3. Low receptor expression: The cell line may not have sufficient GLP-1R expression. | Verify the expression level of GLP-1R in your cell line using a validated method. | |
| High background fluorescence. | 1. Dye leakage or compartmentalization: The fluorescent dye may be leaking from the cells or accumulating in organelles. | Use a dye with better intracellular retention or consider using an inhibitor of organic anion transporters like probenecid.[3] |
| 2. Autofluorescence of the compound: this compound itself might be fluorescent at the assay wavelengths. | Run a control experiment with this compound alone to check for autofluorescence. If significant, consider using a different fluorescent dye with distinct excitation/emission spectra. | |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable responses. | Ensure a homogenous cell suspension and use appropriate cell seeding techniques to achieve a uniform cell monolayer. |
| 2. Inconsistent compound addition: Variation in the volume or timing of compound addition can affect the results. | Use automated liquid handling systems for precise and consistent compound addition.[6] | |
| Unexpected agonist activity from this compound alone. | 1. Off-target effects: The compound may be interacting with other cellular targets that modulate calcium signaling. | Test the activity of this compound on a parental cell line that does not express GLP-1R to rule out off-target effects. |
| 2. "Agonist-PAM" activity: Some PAMs can exhibit weak agonist activity at high concentrations. | Perform a full dose-response curve of this compound alone to determine if it has intrinsic agonist activity at the concentrations used. |
Data Presentation
Table 1: In Vitro Efficacy of V-0219 Enantiomers in a Calcium Flux Assay
| Compound | EC50 (nM) | Cell Line | Agonist Used |
| (R)-V-0219 | 10 | HEK-293 expressing hGLP-1R | GLP-1 |
| (S)-V-0219 | 10 | HEK-293 expressing hGLP-1R | GLP-1 |
This data is based on published findings and illustrates the potentiation of GLP-1 induced calcium flux by both enantiomers of V-0219.[1]
Experimental Protocols
Key Experiment: Calcium Flux Assay for this compound
This protocol outlines the general steps for assessing the positive allosteric modulation of this compound on GLP-1R-mediated calcium mobilization.
1. Cell Preparation:
- Seed HEK-293 cells stably expressing hGLP-1R into black, clear-bottom 96-well microplates at an appropriate density.
- Culture the cells overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
- Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM) according to the manufacturer's instructions. An organic anion transport inhibitor, such as probenecid, may be included to improve dye retention.[3]
- Remove the cell culture medium and add the dye-loading solution to each well.
- Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye loading.
3. Compound Addition and Signal Detection:
- Prepare serial dilutions of this compound and the GLP-1R agonist.
- Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation), perform a two-addition assay:
- First Addition: Add this compound to the wells and incubate for a short period (e.g., 10-15 minutes).
- Second Addition: Add the GLP-1R agonist at various concentrations.
- Monitor the fluorescence intensity kinetically before and after each addition. The excitation and emission wavelengths should be set according to the specifications of the chosen fluorescent dye.
4. Data Analysis:
- For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Plot the ΔF against the log of the agonist concentration in the presence and absence of different concentrations of this compound.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 of the agonist under each condition.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 4. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. crosbymarinaclub.org.uk [crosbymarinaclub.org.uk]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
controlling for variability in animal studies with (R)-V-0219 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-V-0219 hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (R)-enantiomer of V-0219, a small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, it does not activate the GLP-1R directly but enhances the receptor's response to its endogenous ligand, GLP-1.[1][2] This potentiation of GLP-1 signaling leads to downstream effects such as increased insulin secretion in a glucose-dependent manner.[1][2]
Q2: Is there a difference in the in vitro activity between (R)-V-0219 and (S)-V-0219?
In vitro studies have shown that both the (R)- and (S)-enantiomers of V-0219 exhibit similar efficacy in potentiating GLP-1R activation. Specifically, they both potentiate calcium fluxes in cells expressing the human GLP-1R and enhance GLP-1-stimulated insulin secretion to a similar degree.[2]
Q3: Are there published in vivo animal studies specifically using this compound?
To date, published in vivo animal studies have focused on the (S)-enantiomer of V-0219.[3] The decision to proceed with the (S)-enantiomer for in vivo testing was based on the comparable in vitro activity of the two enantiomers.[2] Therefore, there is a lack of specific in vivo data, such as pharmacokinetic profiles and efficacy in animal models of disease, for this compound.
Q4: What are the expected in vivo effects of a GLP-1R PAM like this compound?
Based on the known function of GLP-1R and the in vivo data from the (S)-enantiomer, a GLP-1R PAM is expected to:
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Improve Glucose Homeostasis: By potentiating endogenous GLP-1, it should enhance glucose-stimulated insulin secretion, leading to better glycemic control.
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Reduce Food Intake: Activation of GLP-1R in the central nervous system is known to promote satiety and reduce food intake.
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Be Orally Active: Small molecule PAMs like V-0219 are designed for oral bioavailability.[1][3]
Q5: How should I design my animal study to control for variability when using this compound?
Given the lack of specific in vivo data for the (R)-enantiomer, it is crucial to include appropriate controls. A well-designed study should include:
-
Vehicle Control Group: To assess the baseline response.
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Positive Control Group: An established GLP-1R agonist or the (S)-enantiomer of V-0219 could be used as a positive control to validate the experimental model.
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Dose-Response Study: A pilot study to determine the optimal dose range for this compound is highly recommended.
-
Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the chosen animal model.
-
Use of GLP-1R Knockout Animals: To confirm that the observed effects are mediated through the GLP-1R.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in glycemic response between animals. | 1. Inconsistent fasting times. 2. Variation in drug administration (e.g., gavage technique). 3. Individual differences in drug metabolism. 4. Stress-induced hyperglycemia. | 1. Ensure consistent and adequate fasting periods for all animals. 2. Standardize drug administration procedures and ensure proper training of personnel. 3. Increase the number of animals per group to improve statistical power. Consider performing pharmacokinetic analysis on a subset of animals. 4. Acclimatize animals to handling and experimental procedures to minimize stress. |
| No significant effect on food intake or body weight. | 1. Insufficient dose. 2. Poor oral bioavailability in the chosen species. 3. Timing of administration relative to the feeding cycle. 4. The effect size is smaller than anticipated. | 1. Conduct a dose-response study to identify an effective dose. 2. Perform pharmacokinetic studies to determine the bioavailability of this compound. Consider alternative routes of administration if oral bioavailability is low. 3. Administer the compound at a time that is likely to have the maximal impact on food intake (e.g., before the dark cycle for nocturnal feeders). 4. Ensure the study is adequately powered to detect small but significant changes. |
| Unexpected off-target effects observed. | 1. The compound may have activity at other receptors at the dose used. 2. The hydrochloride salt or vehicle may be causing non-specific effects. | 1. Review any available in vitro selectivity data. If none exists, consider performing a screen against a panel of common off-target receptors. 2. Ensure the vehicle control group is appropriate and does not elicit any effects on its own. |
| Inconsistent results compared to studies with the (S)-enantiomer. | 1. Stereospecific differences in in vivo metabolism or distribution. 2. Differences in experimental conditions (e.g., animal strain, diet, age). | 1. This is a key area for investigation. A comparative pharmacokinetic and pharmacodynamic study of the (R)- and (S)-enantiomers would be necessary to elucidate any differences. 2. Carefully document and standardize all experimental parameters to ensure reproducibility. |
Data Presentation
Table 1: In Vitro Comparison of (R)-V-0219 and (S)-V-0219
| Parameter | (R)-V-0219 | (S)-V-0219 | Reference |
| Potentiation of Calcium Fluxes in hGLP-1R expressing cells | Similar efficacy to (S)-enantiomer | Similar efficacy to (R)-enantiomer | [2] |
| Potentiation of GLP-1 Stimulated Insulin Secretion | Similar potentiation to (S)-enantiomer | Similar potentiation to (R)-enantiomer | [2] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay [2]
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in assay buffer.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
The cells are washed with assay buffer.
-
This compound is added to the wells at various concentrations.
-
After a short incubation period, a sub-maximal concentration of GLP-1 is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence signal is normalized to baseline, and dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for the potentiation of the GLP-1 response.
Protocol 2: In Vitro Insulin Secretion Assay [1]
-
Cell Culture: An insulin-secreting cell line (e.g., INS-1E) is cultured under standard conditions.
-
Cell Plating: Cells are seeded into 24-well plates and grown to a suitable confluency.
-
Pre-incubation: The culture medium is replaced with a low-glucose buffer for a pre-incubation period to starve the cells.
-
Compound Treatment: The pre-incubation buffer is removed, and the cells are treated with various concentrations of this compound in a high-glucose buffer, with or without a fixed concentration of GLP-1.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for insulin secretion.
-
Sample Collection: The supernatant from each well is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well. The data is analyzed to determine the effect of this compound on glucose-stimulated and GLP-1-potentiated insulin secretion.
Mandatory Visualizations
Caption: GLP-1R signaling pathway potentiated by (R)-V-0219.
Caption: General experimental workflow for in vivo studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
long-term storage and handling of (R)-V-0219 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of (R)-V-0219 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrochloride salt of the (R)-enantiomer of V-0219. V-0219 is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1. This potentiation of GLP-1R signaling leads to increased insulin secretion in a glucose-dependent manner, making it a subject of interest for research in obesity-associated diabetes.[4][5][6]
Q2: Why is the hydrochloride salt form of (R)-V-0219 used?
A2: The hydrochloride salt form of (R)-V-0219 generally offers enhanced water solubility and stability compared to its free base form.[3][7] While both forms exhibit comparable biological activity at equivalent molar concentrations, the improved physicochemical properties of the hydrochloride salt make it more amenable for use in experimental settings.[3][7]
Q3: What are the recommended long-term storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity and activity of the compound. Please refer to the table below for detailed storage recommendations for both the solid compound and its stock solutions.
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have absorbed moisture, or the incorrect solvent is being used.
-
Troubleshooting Steps:
-
Ensure the vial was brought to room temperature before opening to prevent condensation.
-
For stock solutions, use fresh, anhydrous DMSO.
-
If preparing aqueous solutions, be aware that the solubility in plain water may be limited despite it being a salt. Consider using a buffer or a co-solvent system as described in the in-vivo formulation protocols.
-
Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could lead to degradation.
-
Issue 2: Precipitation is observed in the stock solution after storage.
-
Possible Cause: The storage temperature was not low enough, or the solution underwent repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Ensure stock solutions are stored at -80°C for long-term stability.[1][2][5][8]
-
Aliquot the stock solution into smaller, single-use volumes upon preparation to minimize freeze-thaw cycles.
-
If precipitation is observed, try to redissolve the compound by warming the vial to room temperature and vortexing. If it does not redissolve, it is recommended to prepare a fresh stock solution.
-
Issue 3: Inconsistent experimental results are obtained with the same batch of compound.
-
Possible Cause: The compound may have degraded due to improper storage or handling. The working solution may not have been freshly prepared.
-
Troubleshooting Steps:
-
Review the storage conditions and handling procedures to ensure they align with the recommendations.
-
For in-vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[5][8]
-
To check for potential degradation, consider running a quality control experiment with a new vial of the compound.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2][5][8] |
| Stock Solution (DMSO) | -20°C | 1 month | For shorter-term storage.[1][2][5][8] |
Table 2: In-Vivo Formulation Examples for V-0219
| Formulation Component | Protocol 1 (for ≥2.08 mg/mL) | Protocol 2 (for ≥2.08 mg/mL) | Protocol 3 (for ≥2.08 mg/mL) |
| Stock Solution | 100 µL of 20.8 mg/mL in DMSO | 100 µL of 20.8 mg/mL in DMSO | 100 µL of 20.8 mg/mL in DMSO |
| Vehicle | 400 µL PEG300, 50 µL Tween-80, 450 µL Saline | 900 µL of 20% SBE-β-CD in Saline | 900 µL Corn oil |
| Final Volume | 1 mL | 1 mL | 1 mL |
| Notes | Mix PEG300 first, then Tween-80, then Saline. | Mix evenly. | Mix evenly. Use with caution for dosing periods > 0.5 months. |
Note: These protocols are provided as examples. Researchers should optimize the formulation based on their specific experimental needs.[1]
Experimental Protocols
Key Experiment: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from methodologies used to assess the in-vivo efficacy of GLP-1R modulators.[9][10][11][12][13][14]
Objective: To evaluate the effect of this compound on glucose tolerance in mice.
Materials:
-
This compound
-
Vehicle (e.g., as described in Table 2)
-
Glucose (D-glucose)
-
Glucometer and test strips
-
Mice (e.g., C57BL/6J)
-
Oral gavage needles or alternative voluntary dosing apparatus
-
Syringes and needles for administration
Methodology:
-
Animal Acclimatization: Acclimate mice to handling and experimental procedures for at least one week prior to the experiment.
-
Fasting: Fast the mice for 6-8 hours before the glucose challenge. Ensure free access to water.
-
Compound Administration:
-
Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration (e.g., 0.1 mg/kg).[4][15]
-
Administer the compound or vehicle to the respective groups of mice via the desired route (e.g., intraperitoneal injection or oral gavage). This is typically done 30-60 minutes before the glucose challenge.
-
-
Baseline Blood Glucose: At time 0 (just before glucose administration), measure the baseline blood glucose level from a tail snip.
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the compound on glucose tolerance.
Mandatory Visualizations
Caption: GLP-1R Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of β-cell GLP-1 signaling in glucose regulation and response to diabetes drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. caymanchem.com [caymanchem.com]
Validation & Comparative
(R)-V-0219 hydrochloride versus (S)-V-0219 hydrochloride in vitro efficacy
In the landscape of therapies targeting "diabesity," a term for diabetes occurring in the context of obesity, small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R) are gaining significant attention.[1][2][3] V-0219 has emerged as a potent, orally active GLP-1R PAM.[1][4][5] As V-0219 possesses a stereocenter, a critical evaluation of its individual enantiomers, (R)-V-0219 hydrochloride and (S)-V-0219 hydrochloride, is imperative for further development. This guide provides a comparative analysis of their in vitro efficacy, supported by experimental data.
Comparative Analysis of In Vitro Efficacy
Both the (R) and (S) enantiomers of V-0219 hydrochloride have demonstrated remarkable and comparable efficacy in in vitro assays.[2][3] The data indicates that both enantiomers are potent activators and potentiators of the human GLP-1 receptor (hGLP-1R).
| Parameter | This compound | (S)-V-0219 hydrochloride | GLP-1 (Reference) |
| EC50 (hGLP-1R Activation) | 10 nM | 10 nM | 45 nM |
Table 1: In vitro efficacy of (R)- and (S)-V-0219 hydrochloride in activating the human GLP-1 receptor in HEK cells.[2][3]
Key Experimental Findings
Studies have shown that both enantiomers, at a concentration of 0.1 nM, are capable of activating calcium fluxes in HEK cells that are stably expressing the hGLP-1R.[2][3][6][7] Furthermore, they induce a similar potentiation of receptor activation when stimulated by GLP-1, leading to a twofold increase in the maximum agonist signal.[2][3]
In addition to receptor activation, both (R)- and (S)-V-0219 hydrochloride have been shown to similarly potentiate GLP-1-stimulated insulin secretion in the stable human pancreatic cell line EndoC-βH1 under high glucose conditions.[2][6] Interestingly, due to their comparable in vitro performance, the (S)-enantiomer was selected for further in vivo evaluation, where it demonstrated oral efficacy in animal models.[1][2][3]
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the in vitro efficacy of the V-0219 enantiomers.
Calcium Flux Assay
-
Cell Line: HEK cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Method:
-
Cells are seeded in appropriate microplates and cultured to confluency.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The enantiomers, this compound and (S)-V-0219 hydrochloride, are added at various concentrations.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The data is normalized and EC50 values are calculated to determine the potency of the compounds in activating GLP-1R signaling.
-
Insulin Secretion Assay
-
Cell Line: Human pancreatic cell line EndoC-βH1.
-
Method:
-
EndoC-βH1 cells are cultured in a high-glucose medium to mimic hyperglycemic conditions.
-
The cells are then treated with GLP-1 in the presence or absence of the V-0219 enantiomers.
-
After an incubation period, the supernatant is collected.
-
The concentration of secreted insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
The potentiation of GLP-1-induced insulin secretion by the enantiomers is then determined.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GLP-1 receptor signaling pathway and the general experimental workflow for evaluating the in vitro efficacy of the V-0219 enantiomers.
References
- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
V-0219 Enantiomers: A Comparative Analysis in Functional Assays
A guide for researchers and drug development professionals on the functional characteristics of V-0219 enantiomers, potent positive allosteric modulators of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
V-0219, also known as compound 9, is a small molecule positive allosteric modulator (PAM) of the GLucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[1][2][3] As V-0219 possesses a stereocenter, understanding the pharmacological activity of its individual enantiomers, (S)-V-0219 and (R)-V-0219, is crucial for its development as a therapeutic agent. This guide provides a comparative overview of the two enantiomers based on available functional assay data.
In Vitro Functional Activity
The functional potency of the (S) and (R) enantiomers of V-0219 has been assessed in cell-based assays measuring the potentiation of GLP-1R activation. In a key study, both enantiomers were evaluated for their ability to enhance GLP-1-induced calcium mobilization in HEK-293 cells stably expressing the human GLP-1R.
| Enantiomer | Assay Type | Cell Line | Parameter | Value (nM) |
| (S)-V-0219 | Calcium Mobilization | HEK-293 hGLP-1R | EC50 | 10 |
| (R)-V-0219 | Calcium Mobilization | HEK-293 hGLP-1R | EC50 | 10 |
The data reveals that both the (S) and (R) enantiomers of V-0219 exhibit identical potency in potentiating GLP-1R-mediated calcium flux, with an EC50 value of 10 nM for both.[1][2] Despite this comparable in vitro activity, the (S)-enantiomer was selected for further in vivo evaluation, where it demonstrated oral efficacy in animal models.[1][4]
Signaling Pathway and Experimental Workflow
The mechanism of action of V-0219 involves the positive allosteric modulation of the GLP-1R, a G-protein coupled receptor. Upon binding of the endogenous agonist GLP-1, the receptor activates downstream signaling cascades, primarily through Gαs, leading to the production of cyclic AMP (cAMP) and mobilization of intracellular calcium. These events ultimately culminate in enhanced glucose-dependent insulin secretion from pancreatic beta cells. V-0219 enhances the signaling response to GLP-1, thereby amplifying its therapeutic effects.
The functional characterization of V-0219 enantiomers typically follows a multi-step experimental workflow, beginning with cell-based assays to determine in vitro potency and followed by in vivo studies to assess efficacy and oral bioavailability.
Experimental Protocols
Detailed methodologies for the key functional assays are outlined below. These protocols are based on standard practices for evaluating GLP-1R modulators.
Calcium Mobilization Assay
This assay measures the ability of compounds to potentiate GLP-1-induced intracellular calcium flux in cells expressing the GLP-1R.
-
Cell Culture: HEK-293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: Serial dilutions of the V-0219 enantiomers are prepared in assay buffer.
-
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compounds (V-0219 enantiomers) are added to the cells and incubated for a short period.
-
A sub-maximal concentration (e.g., EC25) of GLP-1 is then added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence signal is normalized, and dose-response curves are generated to determine the EC50 values for the potentiation of the GLP-1 response.
cAMP Accumulation Assay
This assay quantifies the potentiation of GLP-1-induced cyclic AMP production.
-
Cell Culture: HEK-293 cells expressing the hGLP-1R are seeded in 96-well plates.
-
Compound Preparation: Serial dilutions of the V-0219 enantiomers are prepared.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The V-0219 enantiomers are added, followed by varying concentrations of GLP-1.
-
The cells are incubated to allow for cAMP accumulation.
-
Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: Dose-response curves of GLP-1 in the presence and absence of the V-0219 enantiomers are plotted to determine the extent of potentiation.
Insulin Secretion Assay
This assay assesses the ability of the compounds to enhance glucose-stimulated insulin secretion from a pancreatic beta-cell line.
-
Cell Culture: An insulin-secreting cell line, such as INS-1E, is cultured and seeded in 24- or 48-well plates.
-
Compound Preparation: Dilutions of the V-0219 enantiomers are prepared in a low-glucose buffer.
-
Assay Procedure:
-
Cells are pre-incubated in a low-glucose buffer.
-
The buffer is replaced with solutions containing low or high glucose, GLP-1, and the V-0219 enantiomers.
-
After incubation, the supernatant is collected.
-
The concentration of secreted insulin in the supernatant is measured by ELISA or radioimmunoassay.
-
-
Data Analysis: The amount of insulin secreted under different conditions is compared to determine the potentiation of glucose-stimulated insulin secretion by the V-0219 enantiomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
A Comparative Analysis of (R)-V-0219 Hydrochloride and Liraglutide in Glucagon-Like Peptide-1 Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical positive allosteric modulator (R)-V-0219 hydrochloride and the clinically approved glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide. This document outlines their distinct mechanisms of action, presents available efficacy data from preclinical and clinical studies, details relevant experimental protocols, and visualizes key pathways and workflows.
This compound and liraglutide both target the GLP-1 receptor, a key regulator of glucose homeostasis and appetite. However, they do so through fundamentally different mechanisms. Liraglutide is a synthetic analogue of human GLP-1 that directly binds to and activates the GLP-1 receptor, mimicking the effects of the endogenous hormone.[1][2][3] In contrast, this compound is a positive allosteric modulator (PAM), meaning it binds to a different site on the receptor and enhances the effect of the body's own GLP-1.[4][5][6] This distinction in their interaction with the GLP-1 receptor underlies the differences in their pharmacological profiles and routes of administration.
Quantitative Efficacy Data
Due to the different stages of development, a direct head-to-head clinical comparison between this compound and liraglutide is not available. The following tables summarize the existing preclinical data for this compound and the clinical efficacy data for liraglutide.
Table 1: Preclinical Efficacy of this compound
| Parameter | Assay | Cell Line/Animal Model | Result | Source |
| In Vitro Potency | ||||
| Calcium Flux Potentiation | Potentiation of GLP-1 induced calcium flux | HEK cells expressing hGLP-1R | EC50 = 10 nM | [7][8] |
| Insulin Secretion Potentiation | Potentiation of GLP-1 stimulated insulin secretion | Rat INS-1E insulinoma cells | EC50 = 0.008 nM (in the presence of 0.2 nM GLP-1) | [8] |
| In Vivo Efficacy | ||||
| Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) | Wild-type mice | Improved glucose tolerance at 0.1 mg/kg | [5] |
| Food Intake | Potentiation of exendin-4 induced reduction in food intake | Rats | Enhanced reduction in food intake at 0.001 mg/kg | [5] |
Table 2: Clinical Efficacy of Liraglutide in Type 2 Diabetes
| Parameter | Clinical Trial Program/Study | Patient Population | Result | Source |
| Glycemic Control | ||||
| HbA1c Reduction | LEAD Program | Adults with Type 2 Diabetes | 0.8% to 1.5% reduction from baseline | [5] |
| Real-world evidence | Adults with Type 2 Diabetes | 0.9% to 2.2% mean change from baseline | [1][9] | |
| Achievement of HbA1c <7.0% | LEAD Program & other trials | Adults with Type 2 Diabetes | 29.5% to 65.0% of patients | [1] |
| Weight Management | ||||
| Weight Loss | SCALE Diabetes Trial (56 weeks) | Overweight/obese adults with Type 2 Diabetes | 6.0% (6.4 kg) weight loss with 3.0 mg dose | [7] |
| Real-world evidence | Adults with Type 2 Diabetes | -1.3 to -8.65 kg mean change from baseline | [1][9] | |
| Patients achieving ≥5% weight loss | SCALE Diabetes Trial (56 weeks) | Overweight/obese adults with Type 2 Diabetes | 54.3% with 3.0 mg dose | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of GLP-1 receptor modulators.
In Vitro Assays
1. Calcium Flux Assay
This assay is used to determine the ability of a compound to modulate GLP-1 receptor activation, which can lead to an increase in intracellular calcium.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) in a buffer solution and incubated in the dark.
-
Assay Procedure:
-
A baseline fluorescence reading is established.
-
The test compound, such as this compound, is added at various concentrations.
-
A sub-maximal concentration of GLP-1 is then added to stimulate the receptor.
-
Changes in intracellular calcium are measured as changes in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.
-
-
Data Analysis: The potentiation of the GLP-1 response by the test compound is calculated, and an EC50 value is determined.
2. In Vitro Insulin Secretion Assay
This assay measures the ability of a compound to stimulate or potentiate insulin secretion from pancreatic beta-cells.
-
Cell Culture: A pancreatic beta-cell line, such as the rat insulinoma-derived INS-1E cells or human EndoC-βH1 cells, is cultured under standard conditions.[10]
-
Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer buffer with 2.8 mM glucose) to establish a basal insulin secretion rate.[11]
-
Assay Procedure:
-
The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM or 20 mM).[10][11]
-
The test compound and/or GLP-1 are added to the appropriate wells.
-
Cells are incubated for a defined period (e.g., 30-60 minutes).
-
The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The amount of insulin secreted in response to the test compound is quantified and compared to controls. For a PAM, its ability to enhance GLP-1-stimulated insulin secretion is determined.
In Vivo Assay
1. Oral Glucose Tolerance Test (OGTT)
The OGTT is a common in vivo method to assess how well an organism handles a glucose load and is a key indicator of a drug's potential anti-diabetic effect.
-
Animal Model: Typically, mice or rats are used. They are fasted for a period of 4-6 hours or overnight before the test.[1][3]
-
Drug Administration: The test compound, such as this compound, is administered orally or via injection at a predetermined time before the glucose challenge.
-
Assay Procedure:
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
A concentrated glucose solution (e.g., 1-2 g/kg body weight) is administered orally via gavage.[2][3]
-
Blood glucose levels are measured at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[1][3]
-
-
Data Analysis: The blood glucose excursion curve is plotted, and the area under the curve (AUC) is calculated. A reduction in the AUC in the drug-treated group compared to the vehicle-treated group indicates improved glucose tolerance.
Signaling Pathway and Experimental Workflow Diagrams
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the distinct mechanisms of a GLP-1 receptor agonist (Liraglutide) and a positive allosteric modulator (this compound) on the GLP-1 receptor signaling cascade in a pancreatic beta-cell.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. 2.11.1. Oral glucose tolerance test (OGTT) in mice [bio-protocol.org]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Improvement in glycated haemoglobin evaluated by baseline body mass index: a meta‐analysis of the liraglutide phase III clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Static insulin secretion analysis of isolated islets [protocols.io]
Off-Target Screening Profile of (R)-V-0219 Hydrochloride: A Comparative Guide
(R)-V-0219 hydrochloride , an orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), has demonstrated potential in preclinical studies for the treatment of obesity-associated diabetes. A critical aspect of the preclinical safety assessment of any new drug candidate is the evaluation of its off-target activity. This guide provides a comparative overview of the off-target screening of this compound against established safety pharmacology panels, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits a highly selective profile with minimal off-target interactions. The primary publication detailing its discovery reports "no observable off-target activities" when screened against a panel of receptors, ion channels, and enzymes.[1][2][3] This clean profile is a significant advantage, suggesting a lower potential for mechanism-independent side effects. For comparison, this guide details two widely used commercial off-target screening panels, the Eurofins SafetyScreen44 and the Reaction Biology InVEST44, to provide a context for the scope and findings of the screening of this compound.
Comparative Analysis of Off-Target Screening Panels
To contextualize the off-target screening results of this compound, it is useful to compare the panel used for its evaluation with industry-standard safety pharmacology panels. These panels are designed to identify potential adverse drug reactions early in the drug discovery process by assessing activity against a broad range of clinically relevant targets.
| Feature | This compound (CEREP Panel) | Eurofins SafetyScreen44 | Reaction Biology InVEST44 |
| Number of Targets | 54 | 44 | 44 |
| Target Classes | Receptors, Ion Channels, Transporters | GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors | GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors |
| Key Findings | No significant off-target activity observed at 10 µM | Not Applicable | Not Applicable |
| Reference | Decara et al., 2022, J. Med. Chem. | Eurofins Discovery | Reaction Biology |
Off-Target Screening Data for this compound
The off-target screening of V-0219 was conducted by CEREP (a Eurofins company) against a panel of 54 targets, including receptors, ion channels, and transporters. At a concentration of 10 µM, V-0219 demonstrated a lack of significant binding, with the majority of targets showing less than 20% inhibition. This indicates a high degree of selectivity for the GLP-1R.
Table 1: Off-Target Screening Results for this compound at 10 µM
| Target | % Inhibition | Target | % Inhibition |
| Adenosine A1 | <20 | Histamine H2 | <20 |
| Adenosine A2A | <20 | Muscarinic M1 | <20 |
| Adenosine A3 | <20 | Muscarinic M2 | <20 |
| Adrenergic α1 | <20 | Muscarinic M3 | <20 |
| Adrenergic α2 | <20 | Neurokinin NK1 | <20 |
| Adrenergic β1 | <20 | Neurokinin NK2 | <20 |
| Adrenergic β2 | <20 | Neuropeptide Y Y1 | <20 |
| Angiotensin AT1 | <20 | Neuropeptide Y Y2 | <20 |
| Bradykinin B2 | <20 | Opioid δ (DOP) | <20 |
| Cannabinoid CB1 | <20 | Opioid κ (KOP) | <20 |
| Cannabinoid CB2 | <20 | Opioid μ (MOP) | <20 |
| Cholecystokinin CCK1 | <20 | Serotonin 5-HT1A | <20 |
| Dopamine D1 | <20 | Serotonin 5-HT1B | <20 |
| Dopamine D2S | <20 | Serotonin 5-HT2A | <20 |
| Endothelin ETA | <20 | Serotonin 5-HT2B | <20 |
| GABA A (central) | <20 | Serotonin 5-HT3 | <20 |
| Galanin GAL1 | <20 | Somatostatin sst2 | <20 |
| Galanin GAL2 | <20 | Vasopressin V1a | <20 |
| Histamine H1 | <20 | Transporters | |
| Dopamine Transporter | <20 | Ion Channels | |
| Norepinephrine Transporter | <20 | Ca2+ Channel (L-type) | <20 |
| Serotonin Transporter | <20 | K+ Channel (hERG) | <20 |
| Na+ Channel (site 2) | <20 | ||
| K+ Channel (Kir2.x) | <20 | ||
| K+ Channel (KCNQ) | <20 | ||
| Cl- Channel (GABA-gated) | <20 |
Data extracted from the supplementary information of Decara et al., 2022, J. Med. Chem.
Experimental Protocols
The off-target screening of this compound was performed using radioligand binding assays. This is a standard and robust method for determining the affinity of a compound for a wide range of targets.
General Protocol for Radioligand Binding Assay
1. Preparation of Reagents:
- Test Compound: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the final test concentration.
- Radioligand: A specific radiolabeled ligand for the target of interest is diluted in assay buffer to a concentration typically at or below its dissociation constant (Kd).
- Membrane Preparation: Cell membranes or tissue homogenates expressing the target receptor are prepared and stored frozen. On the day of the assay, they are thawed and resuspended in assay buffer.
- Assay Buffer: The composition of the buffer is optimized for each specific target to ensure optimal binding conditions.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target is used to determine non-specific binding.
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in a specific order:
- Assay buffer
- Test compound or non-specific binding control
- Membrane preparation
- Radioligand
- The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
- The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Detection and Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.
- The percentage of inhibition of radioligand binding by the test compound is calculated relative to the control (vehicle) wells.
Visualizing the Workflow and Signaling Context
To better understand the process of off-target screening and the primary signaling pathway of this compound, the following diagrams are provided.
Caption: A simplified workflow for a typical radioligand binding assay used in off-target screening.
References
A Comparative Analysis of the Pharmacokinetic Profiles of V-0219 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the enantiomers of V-0219, a novel, orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] V-0219 has demonstrated significant potential in preclinical models for the treatment of "diabesity," a term referring to diabetes occurring in the context of obesity.[3][4] As a chiral molecule, understanding the distinct pharmacokinetic profiles of its (R)- and (S)-enantiomers is crucial for its development as a therapeutic agent.
Pharmacokinetic Data Summary
While detailed pharmacokinetic data for the individual (R)- and (S)-enantiomers of V-0219 are not publicly available, studies on the racemic mixture (referred to as compound 9) provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro experiments revealed that both the (R)- and (S)-enantiomers exhibit comparable efficacy in potentiating calcium fluxes in cells expressing the GLP-1R.[1][5] Based on this comparable in vitro activity, the in vivo efficacy studies were primarily conducted using the (S)-enantiomer, which demonstrated oral activity in animal models.[1][3][5]
The following table summarizes the in vivo pharmacokinetic data for racemic V-0219 in rats.[5]
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.83 |
| Cmax (ng/mL) | - | 1043 |
| C0 (ng/mL) | 1180 | - |
| AUC0-t (ng·h/mL) | 1795 | 4598 |
| AUC0-inf (ng·h/mL) | 1813 | 4661 |
| t1/2 (h) | 2.8 | 3.1 |
| Oral Bioavailability (F%) | \multicolumn{2}{c | }{39} |
Data represents mean ± SD (n=4).
Experimental Protocols
The pharmacokinetic profile of racemic V-0219 was determined in male Wistar rats.[5] The following is a summary of the likely experimental methodology based on standard preclinical pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Wistar rats were used for the study.[5]
Drug Administration:
-
Intravenous (IV): A single dose of 2 mg/kg of racemic V-0219 was administered intravenously.[5]
-
Oral (PO): A single dose of 10 mg/kg of racemic V-0219 was administered orally.[5]
Blood Sampling:
-
Blood samples were collected at predetermined time points following drug administration.
-
Plasma was separated from the blood samples by centrifugation.
Sample Analysis:
-
The concentration of V-0219 in the plasma samples was quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is a standard for such studies.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life (t1/2) were calculated from the plasma concentration-time data using non-compartmental analysis.
-
Oral bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous administration.[5]
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of V-0219 with Other GLP-1R Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The emergence of small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R) presents a promising therapeutic avenue for type 2 diabetes and obesity, offering the potential for oral administration and a differentiated safety profile compared to peptide agonists.[1][2][3] This guide provides a detailed head-to-head comparison of V-0219, a novel and potent GLP-1R PAM, with other notable GLP-1R PAMs. The information herein is compiled from publicly available experimental data to facilitate an objective assessment of their performance.
Disclaimer: The quantitative data presented in this guide are compiled from various studies. Direct head-to-head comparative studies for all compounds under identical experimental conditions are not yet available. Therefore, the data should be interpreted with consideration of the potential for inter-study variability.
In Vitro Efficacy and Potency
V-0219 demonstrates subnanomolar potency in potentiating insulin secretion and enhances GLP-1R stimulation in a dose-dependent manner.[1][2][4] The following tables summarize the reported in vitro activities of V-0219 and other well-characterized GLP-1R PAMs.
Table 1: In Vitro Potentiation of cAMP Accumulation
| Compound | Cell Line | Agonist | EC50 of Potentiation | Fold Potentiation of Agonist EC50 | Maximal Efficacy (% of GLP-1) | Reference |
| V-0219 | HEK-293 | GLP-1 | Not Significant Change | ~1.3 | 142% | Decara et al., 2022 |
| LSN3318839 | HEK293 | GLP-1(9-36) | ~3.3 nM (at 500nM LSN3318839) | ~110-fold | ~98% | Bueno et al., 2020 |
| BETP | INS1 832-3 | GLP-1(9-36) | Not Reported | Not Reported | Potentiates cAMP signaling | Eng et al., 2015 |
| Compound 19 | 1.1B4 cells | GLP-1(9-36) | 5 nM | Not Reported | Robust PAM efficacy | Su et al., 2014 |
Table 2: In Vitro Potentiation of Insulin Secretion
| Compound | Cell Line | Conditions | EC50 of Potentiation | Fold Potentiation of Insulin Secretion | Reference |
| V-0219 | INS-1 | High Glucose (15mM) + 0.2nM GLP-1 | 0.008 nM | 1.8-fold | Decara et al., 2022 |
| LSN3318839 | INS-1 832-3 | High Glucose + GLP-1(9-36) | Not Reported | Similar to GLP-1(7-36) | Bueno et al., 2020 |
| BETP | Isolated Pancreatic Islets | High Glucose + GLP-1(9-36) | Not Reported | Potentiates insulin secretion | Eng et al., 2015 |
| Compound 19 | Rat Pancreatic Islets | High Glucose + GLP-1(9-36) | Not Reported | Significantly improved | Su et al., 2014 |
In Vivo Activity
V-0219 has demonstrated remarkable in vivo activity in rodent models, where it reduces food intake and improves glucose handling.[1][2][4] The synthesized (S)-enantiomer of V-0219 has been shown to be orally efficacious in animal models.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GLP-1R signaling pathway and a typical experimental workflow for evaluating GLP-1R PAMs.
Caption: GLP-1R Signaling Pathway.
Caption: GLP-1R PAM Evaluation Workflow.
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of a PAM to potentiate GLP-1-induced cyclic AMP production in cells expressing the human GLP-1 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluency. Prior to the assay, the growth medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 500 µM IBMX) and incubated for 30 minutes at 37°C.
-
Compound Addition: Test compounds (e.g., V-0219) are added at various concentrations, followed by a sub-maximal concentration of GLP-1 (e.g., EC20).
-
Incubation: The plate is incubated for 30 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Data are normalized to the response of GLP-1 alone, and dose-response curves are generated to determine the EC50 of potentiation and maximal efficacy.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of glucose- and GLP-1-stimulated insulin secretion from pancreatic beta-cells by a PAM.
-
Cell Culture: MIN6 or INS-1 pancreatic beta-cell lines are cultured in a high-glucose medium.
-
Pre-incubation: Cells are seeded in 24- or 48-well plates. Before the assay, cells are washed and pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer.
-
Stimulation: The pre-incubation buffer is replaced with KRB buffer containing low glucose, high glucose, or high glucose plus GLP-1, with and without various concentrations of the test PAM.
-
Incubation: Cells are incubated for 1-2 hours at 37°C.
-
Supernatant Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Quantification: Insulin concentration in the supernatant is determined by ELISA or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is normalized to total protein content or cell number. The potentiation by the PAM is calculated relative to the stimulation by high glucose and GLP-1 alone.
Signaling Bias
The GLP-1R can signal through multiple intracellular pathways, including Gαs/cAMP (considered the canonical pathway for insulin secretion) and β-arrestin recruitment, which is often associated with receptor desensitization and internalization. A PAM that preferentially potentiates one pathway over another is said to be "biased."
LSN3318839, for instance, has been reported to preferentially enhance G protein-coupled signaling over β-arrestin recruitment.[5] While the discovery of V-0219 highlights its potentiation of the canonical Gαs/cAMP pathway leading to insulin secretion, detailed studies on its potential signaling bias towards or away from the β-arrestin pathway are not yet extensively published. Further investigation into the signaling bias of V-0219 will be crucial for a comprehensive understanding of its pharmacological profile and potential for a differentiated therapeutic effect.
Conclusion
V-0219 is a highly potent, orally active GLP-1R PAM with demonstrated in vitro and in vivo efficacy. While direct comparative data with other PAMs is limited, the available information suggests that V-0219 exhibits a promising profile for the treatment of "diabesity."[1][2][4] Future studies directly comparing V-0219 with other GLP-1R PAMs in standardized assays and further elucidating its signaling bias will be instrumental in fully defining its therapeutic potential.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Efficacy of (R)-V-0219 Hydrochloride Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of (R)-V-0219 hydrochloride, a novel small molecule positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R). The data presented herein facilitates an objective comparison of its performance in various cellular models relevant to diabetes and metabolic disease research.
Introduction to this compound
This compound is the (R)-enantiomer of V-0219, a potent, orally active PAM of the GLP-1R.[1][2] V-0219 has been identified as a promising therapeutic candidate for "diabesity," a term describing the concurrence of diabetes and obesity.[1][3] As a PAM, this compound enhances the binding and/or efficacy of the endogenous GLP-1 ligand, thereby potentiating its downstream signaling effects, including glucose-dependent insulin secretion.[1][4] This guide focuses on the in vitro cellular activities of the (R)-enantiomer, providing a comparative analysis of its effects in key cell lines used in metabolic research.
Comparative Efficacy of this compound
The in vitro efficacy of this compound has been primarily evaluated in cell lines engineered to express the human GLP-1R and in pancreatic β-cell lines that endogenously express the receptor. The following tables summarize the available quantitative data on its activity.
Table 1: Potentiation of GLP-1R Activation in HEK293 Cells
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| (R)-V-0219 | HEK293 (expressing hGLP-1R) | GLP-1 Induced Receptor Activation | EC50 | 10 nM | [1] |
| (S)-V-0219 | HEK293 (expressing hGLP-1R) | GLP-1 Induced Receptor Activation | EC50 | 10 nM | [1] |
Table 2: Potentiation of Insulin Secretion in Pancreatic β-Cell Lines
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| (R)-V-0219 | EndoC-βH1 (human) | GLP-1 Stimulated Insulin Secretion | - | Similar potentiation to (S)-V-0219 | [1] |
| (S)-V-0219 | EndoC-βH1 (human) | GLP-1 Stimulated Insulin Secretion | - | Potentiates insulin secretion | [4] |
| V-0219 (racemic) | INS-1E (rat) | GLP-1 Stimulated Insulin Secretion | EC50 | 0.25 nM | [1] |
Note: Specific EC50 values for this compound in EndoC-βH1 and INS-1E cells for insulin secretion potentiation are not explicitly reported in the available literature. The primary study notes "similar" activity to the (S)-enantiomer in EndoC-βH1 cells.[1]
Comparison with Alternative GLP-1R Positive Allosteric Modulators
While direct head-to-head comparative studies are limited, the following table provides data on other notable small molecule GLP-1R PAMs, offering a broader context for the potency of this compound.
Table 3: In Vitro Activities of Other GLP-1R PAMs
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| LSN3160440 | Not Specified | GLP-1(9-36)NH2 Potentiation | - | Enhances potency and efficacy | [5] |
| BETP | HEK293 (expressing hGLP-1R) | Oxyntomodulin-induced cAMP signaling | - | Potentiates activity | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of GLP-1R activation potentiated by this compound and a general workflow for assessing its in vitro activity.
Experimental Protocols
Cell Culture
-
HEK293 cells stably expressing human GLP-1R (HEK293-hGLP-1R): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain receptor expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
EndoC-βH1 cells: These human pancreatic β-cells are cultured on Matrigel/fibronectin-coated plates in DMEM containing 5.6 mM glucose, 2% BSA fraction V, 10 mM nicotinamide, 50 µM 2-mercaptoethanol, 5.5 µg/mL transferrin, and 6.7 ng/mL sodium selenite.[6] Cells are maintained at 37°C in a 5% CO2 incubator.
-
INS-1E cells: This rat insulinoma cell line is cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP, a key second messenger in the GLP-1R signaling pathway.
-
Cell Seeding: Seed HEK293-hGLP-1R cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of GLP-1 in the assay buffer.
-
Cell Treatment: Aspirate the culture medium and pre-incubate the cells with the assay buffer for 15 minutes at 37°C. Replace the buffer with the compound dilutions and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
-
Cell Seeding: Seed HEK293-hGLP-1R cells on black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a calcium-free buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Use a fluorescence plate reader with an automated injection system to measure baseline fluorescence. Inject a solution of this compound followed by GLP-1 and continuously record the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Calculate the peak fluorescence response and normalize it to the baseline to determine the extent of calcium mobilization.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to glucose and the test compound.
-
Cell Seeding: Seed EndoC-βH1 or INS-1E cells in 24- or 96-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without various concentrations of this compound and a fixed concentration of GLP-1.
-
Sample Collection: Incubate the cells for 1-2 hours at 37°C. Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Data Normalization and Analysis: Normalize the secreted insulin levels to the total cellular protein content or cell number. Plot the insulin concentration against the compound concentration to determine the dose-response relationship and EC50 for potentiation.
Conclusion
This compound is a potent positive allosteric modulator of the GLP-1R, demonstrating significant in vitro activity in both recombinant and native cell systems. Its ability to enhance GLP-1-mediated signaling at nanomolar concentrations underscores its potential as a therapeutic agent for metabolic diseases. Further studies providing a direct comparison with other GLP-1R PAMs under identical experimental conditions will be valuable for a more definitive assessment of its relative efficacy. The protocols and data presented in this guide offer a solid foundation for researchers interested in the further investigation and cross-validation of this compound's effects.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Selectivity of (R)-V-0219 Hydrochloride for GLP-1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-V-0219 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R), with other established GLP-1R agonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to objectively assess its selectivity and performance.
Executive Summary
This compound is a potent and selective positive allosteric modulator of the GLP-1R. Unlike orthosteric agonists that directly bind to the primary ligand binding site, this compound binds to an allosteric site on the receptor, enhancing the effect of the endogenous ligand, GLP-1. This mechanism of action contributes to its high selectivity. Experimental data indicates that V-0219 shows no significant off-target activities when screened against a panel of 54 other receptors, ion channels, and transporters at a concentration of 10 µM[1]. This guide compares the selectivity and activity of this compound with the well-characterized GLP-1R agonists Semaglutide and Liraglutide, as well as the dual GIPR/GLP-1R agonist Tirzepatide.
Comparative Data
The following tables summarize the quantitative data for this compound and comparator molecules, focusing on their interaction with the GLP-1R and, where applicable, other receptors.
Table 1: GLP-1R Binding Affinity and Potency
| Compound | Mechanism of Action | Receptor Target(s) | Binding Affinity (Ki/Kd) | Functional Potency (EC50) |
| This compound | Positive Allosteric Modulator (PAM) | GLP-1R | Not explicitly reported, but potentiates GLP-1 activity at sub-nanomolar concentrations[1][2] | Potentiation of GLP-1 induced insulin secretion: 0.008 nM[2] |
| Semaglutide | Orthosteric Agonist | GLP-1R | 0.38 ± 0.06 nM (decreased affinity compared to liraglutide)[3] | Not explicitly found |
| Liraglutide | Orthosteric Agonist | GLP-1R | 128.8 ± 30.4 nmol/L (in INS-1 cells)[4] | Not explicitly found |
| Tirzepatide | Orthosteric Agonist | GLP-1R, GIPR | GLP-1R: 4.23 nM (5-fold weaker than native GLP-1)[5]; GIPR: 0.135 nM (similar to native GIP)[5] | GLP-1R: ~18-20-fold less potent than native GLP-1 in cAMP assays[6] |
Table 2: Selectivity Profile of V-0219
| Compound | Screening Panel | Concentration Tested | Results |
| V-0219 | 54 other receptors, ion channels, and transporters | 10 µM | No significant off-target activities observed[1] |
Signaling Pathways and Experimental Workflows
To understand the assessment of this compound and other GLP-1R agonists, it is crucial to visualize the underlying biological processes and experimental procedures.
Caption: Simplified GLP-1R signaling cascade.
Caption: Workflow for cAMP accumulation assay.
Caption: Logic for determining receptor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the selectivity of GLP-1R modulators.
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: Serial dilutions of the test compounds (this compound, GLP-1R agonists) are prepared in an assay buffer. For PAMs like (R)-V-0219, dilutions are also prepared in the presence of a fixed concentration of GLP-1.
-
Incubation: The culture medium is removed from the cells, and the compound dilutions are added. The plates are then incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with Homogeneous Time-Resolved FRET (HTRF) detection.
-
Data Analysis: The raw data are converted to cAMP concentrations. Concentration-response curves are plotted, and a four-parameter logistic equation is used to determine EC50 and Emax values.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, another downstream event in GLP-1R signaling.
-
Cell Culture and Plating: CHO-K1 cells stably co-expressing the human GLP-1R and a G-protein alpha subunit (e.g., Gα15) are plated in black, clear-bottom 384-well plates and incubated overnight[7].
-
Dye Loading: The cell culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubating for approximately 1 hour at 37°C[7].
-
Compound Addition: The plate is placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of test compounds (agonists or PAMs in the presence of GLP-1).
-
Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over baseline is calculated to determine the response. Concentration-response curves are generated to determine EC50 values.
Conclusion
This compound demonstrates a highly selective profile for the GLP-1R, acting as a potent positive allosteric modulator. Its lack of significant off-target binding at high concentrations, combined with its ability to potentiate GLP-1 signaling at sub-nanomolar concentrations, distinguishes it from traditional orthosteric agonists. In comparison to established GLP-1R agonists like Semaglutide and Liraglutide, and the dual agonist Tirzepatide, this compound offers a different mechanism of action that may translate to a distinct therapeutic profile with potentially fewer off-target effects. The provided data and protocols offer a framework for researchers to further evaluate and compare the performance of this compound in various preclinical models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (R)-V-0219 Hydrochloride: A Comprehensive Guide for Laboratory Personnel
For Immediate Reference: Disposal of (R)-V-0219 hydrochloride must comply with all federal, state, and local regulations. This compound is intended for research use only. As a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[1][2]
Waste Categorization and Segregation
Proper disposal begins with correct waste categorization. This compound waste should be segregated into the following streams:
-
Solid Waste: Includes expired or unused pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound.
-
Liquid Waste: Encompasses solutions containing this compound, such as stock solutions, experimental working solutions, and contaminated solvents.
-
Sharps Waste: Any contaminated needles, syringes, or glass Pasteur pipettes used for transferring the compound or its solutions.
All waste containers must be clearly labeled with the chemical name, "this compound," and appropriate hazard symbols.
Step-by-Step Disposal Protocol
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The following is a general guideline:
-
PPE: Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound and its waste.
-
Solid Waste Collection:
-
Place all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste Collection:
-
Collect all liquid waste in a sealed, shatter-resistant container, also clearly labeled as hazardous waste.
-
Avoid mixing with incompatible chemicals. If dissolved in a solvent, the solvent's hazards must also be considered for disposal.
-
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with the compound. Use a suitable laboratory detergent and rinse thoroughly.
-
-
Waste Pickup:
-
Arrange for a scheduled pickup of the hazardous waste with your institution's EHS department or a licensed chemical waste disposal contractor.
-
Quantitative Data Summary
For researchers working with this compound, the following data from in vitro studies may be relevant for experimental design and waste considerations.
| Parameter | Value | Cell Line | Assay Type |
| EC50 of GLP-1 induced receptor activation in the presence of 0.1 nM (R)-V-0219 | 10 nM | HEK cells expressing hGLP-1R | Calcium Flux Assay |
| EC50 of insulin secretion potentiation in the presence of 0.2 nM GLP-1 | 0.008 nM | Rat INS-1 Insulinoma Cells | Insulin Release Assay |
| IC50 of exendin(9–39)-NH2 antagonism | 6.3 nM | Rat INS-1 Insulinoma Cells | Insulin Release Assay |
Data sourced from studies on V-0219, the parent compound.[3][4]
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol details a functional whole-cell assay to measure the activity of this compound as a PAM of the GLP-1R by monitoring changes in intracellular calcium.[3]
-
Cell Culture:
-
HEK-293 cells stably expressing the human GLP-1R are cultured in appropriate media and conditions.
-
-
Cell Plating:
-
Cells are seeded into 384-well plates and incubated.
-
-
Compound Addition:
-
A solution of this compound at the desired concentration is added to the wells.
-
-
Incubation:
-
The plate is incubated for 10 minutes.
-
-
GLP-1 Addition:
-
A concentration of GLP-1 that elicits 25% of its maximal response (EC25) is added to the wells.
-
-
Measurement:
-
Changes in intracellular calcium are measured using a fluorescent calcium indicator and a suitable plate reader.
-
-
Data Analysis:
-
The response in wells treated with this compound is compared to control wells that received only the EC25 concentration of GLP-1. An enhanced response indicates positive allosteric modulation.
-
GLP-1R Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor, enhancing its signaling. The primary signaling cascade initiated by GLP-1R activation in pancreatic β-cells is depicted below.[5][6][7]
Caption: Simplified GLP-1R signaling cascade in pancreatic β-cells.
References
Personal protective equipment for handling (R)-V-0219 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (R)-V-0219 hydrochloride, a potent, orally active, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) utilized in obesity-associated diabetes research. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent pharmaceutical compound. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not publicly available, the SDS for the racemic mixture, V-0219 hydrochloride, provides critical safety data. As a standard practice with potent compounds, a comprehensive approach to PPE is required to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Solid Form | Solution/Volatile Handling | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles | Chemical splash goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Use in a certified chemical fume hood | Minimizes inhalation of potent powder. A fume hood provides primary containment for vapors and aerosols. |
| Body Protection | Disposable lab coat or coveralls (e.g., Tyvek®) | Disposable lab coat or coveralls | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Closed-toe shoes and disposable shoe covers | Protects against spills and contamination. |
Note: For operations with a high risk of dust generation, consider using a powered air-purifying respirator (PAPR) for enhanced respiratory protection.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial when handling this compound to ensure safety and prevent cross-contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood or a containment glove box.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required materials, including the compound, solvents, vials, and weighing paper.
-
-
Handling (in Containment):
-
Weighing: Carefully weigh the solid compound on a tared weigh paper inside the fume hood to minimize dust dispersion.
-
Solution Preparation: Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.[2][3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize waste.
-
-
Storage:
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
| Waste Type | Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, weigh paper, etc.) | Labeled, sealed hazardous waste container | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Liquid Waste (unused stock solutions, first rinse of empty containers) | Labeled, sealed hazardous waste container (compatible with the solvent) | Dispose of as hazardous chemical waste via your institution's EHS office. Do not dispose of down the drain.[4] |
| Empty Containers (vials that held the compound) | N/A | Triple rinse with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[4][5] After triple rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic. |
| Sharps (contaminated needles, etc.) | Puncture-proof sharps container | Dispose of through your institution's sharps waste stream. |
Logical Flow for Waste Disposal
Caption: Decision tree for the disposal of this compound waste.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing critical research. Always consult your institution's specific safety guidelines and EHS office for additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
